Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-11(15)9-3-5-12(6-4-9)7-10(14)13-8-12/h9H,2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIUIMMFKSQURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073559-59-7 | |
| Record name | ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate CAS number 1073559-59-7
An In-Depth Technical Guide to Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS: 1073559-59-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. This document delves into the compound's physicochemical properties, proposes a robust synthetic pathway grounded in established methodologies, and discusses its expected spectroscopic signature. Furthermore, it explores the broader context of the spiro-γ-lactam scaffold, highlighting its established role in bioactive molecules and outlining the potential therapeutic applications for derivatives of this specific compound. Safety, handling, and storage protocols are also detailed to ensure proper laboratory use.
The Spiro-γ-Lactam Scaffold: A Privileged Structure in Medicinal Chemistry
Spirocyclic systems are a cornerstone of modern drug discovery, prized for the rigid, three-dimensional architecture they introduce into molecules. This structural complexity often leads to enhanced binding affinity and selectivity for biological targets.[1][2] Among these, the spiro-γ-lactam (spiropyrrolidin-2-one) motif is particularly noteworthy, appearing in a wide array of naturally occurring and synthetic bioactive compounds.[1] The inherent rigidity and intricate stereochemistry of this scaffold make it an attractive starting point for developing novel therapeutics.[1][3]
This compound (CAS: 1073559-59-7) is a functionalized example of this structural class. It combines the spiro-γ-lactam core with a cyclohexyl ring bearing an ethyl carboxylate group, offering multiple points for chemical modification and library development. Its structure makes it a valuable intermediate for synthesizing more complex molecules with potential applications in areas ranging from antibacterial to anticancer research.[2][4][5]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below, based on computational data from publicly available chemical databases.[6][7]
| Property | Value | Reference |
| CAS Number | 1073559-59-7 | [6] |
| Molecular Formula | C₁₂H₁₉NO₃ | [6] |
| Molecular Weight | 225.28 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | CCOC(=O)C1CCC2(CC1)CC(=O)NC2 | [7] |
| InChIKey | AIIUIMMFKSQURO-UHFFFAOYSA-N | [6] |
| Appearance | Solid (predicted) | [8] |
Synthesis and Mechanistic Insights
While a specific, dedicated synthesis for this compound is not prominently published, a highly plausible and efficient route can be designed based on established methodologies for creating spirocyclic lactams. The following proposed synthesis leverages a one-pot cascade reaction from a readily accessible β-keto carboxylic acid, a method noted for its high yields and avoidance of environmentally unfriendly metal catalysts.[9]
Proposed Synthetic Pathway
The synthesis involves a one-pot cascade reaction beginning with a custom-synthesized β-keto carboxylic acid. The key transformations are a Curtius rearrangement to form an isocyanate intermediate, followed by an intramolecular nucleophilic addition of the enol to the isocyanate, which cyclizes to form the desired spiro-γ-lactam core.[9]
References
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C12H19NO3 | CID 59455401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 8. 5-membered Heterocycles | CymitQuimica [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: An In-depth Technical Guide
Introduction
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound of significant interest in medicinal chemistry and drug development due to its rigid three-dimensional structure, which can allow for precise interactions with biological targets. Spirocyclic scaffolds, particularly those incorporating lactam moieties, are increasingly utilized in the design of novel therapeutics.[1] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound (C₁₂H₁₉NO₃, Molecular Weight: 225.28 g/mol ) contains several key functional groups that will give rise to characteristic spectroscopic signals: a γ-lactam, an ethyl ester, and a cyclohexane ring fused in a spirocyclic fashion.
Figure 1. Structure of this compound with atom numbering for NMR assignments.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are based on established chemical shift ranges and analysis of similar structures.[2][3][4]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.0 - 7.0 | br s | 1H | N-H | The lactam N-H proton is expected to be a broad singlet due to quadrupole broadening and exchange. Its chemical shift can be solvent and concentration-dependent. |
| 4.12 | q | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and typically appear as a quartet due to coupling with the methyl protons. |
| 3.25 | s | 2H | -CO-CH₂ -N- | The methylene protons adjacent to the nitrogen of the lactam are expected to be a singlet as there are no adjacent protons. |
| 2.30 - 2.50 | m | 1H | -CH -COO- | The methine proton on the cyclohexane ring, alpha to the ester, is deshielded and will appear as a multiplet due to coupling with adjacent methylene protons. |
| 1.50 - 2.00 | m | 8H | Cyclohexane -CH₂ - | The eight methylene protons of the cyclohexane ring will resonate in this region as a complex set of overlapping multiplets. |
| 1.25 | t | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons. |
| 1.70 | s | 2H | -C(spiro)-CH₂ -CO- | The methylene protons of the five-membered ring are adjacent to the spiro center and the carbonyl group. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 175.0 | Lactam C =O | The carbonyl carbon of the lactam is expected in this region. |
| ~ 174.0 | Ester C =O | The carbonyl carbon of the ethyl ester will also be in the downfield region. |
| ~ 60.5 | -O-CH₂ -CH₃ | The carbon of the methylene group in the ethyl ester is deshielded by the oxygen. |
| ~ 50.0 | Spiro C | The quaternary spiro carbon is expected in this region. |
| ~ 45.0 | -CO-CH₂ -N- | The methylene carbon adjacent to the lactam nitrogen. |
| ~ 42.0 | -CH -COO- | The methine carbon of the cyclohexane ring attached to the ester. |
| ~ 35.0 | -C(spiro)-CH₂ -CO- | The methylene carbon in the lactam ring. |
| ~ 28.0 - 35.0 | Cyclohexane CH₂ | The four methylene carbons of the cyclohexane ring will have distinct but similar chemical shifts. |
| ~ 14.2 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester is found in the upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key diagnostic absorptions for this compound are expected to be from the lactam and ester carbonyl groups, as well as the N-H bond.[5][6]
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3200 | Medium, Broad | N-H stretch | The N-H stretching of the secondary amide (lactam) will appear as a broad band due to hydrogen bonding. |
| 2850 - 2960 | Medium-Strong | C-H stretch | These bands correspond to the stretching vibrations of the sp³ C-H bonds in the cyclohexane and ethyl groups. |
| ~ 1735 | Strong, Sharp | C=O stretch (Ester) | The carbonyl stretch of the ethyl ester is expected to be a strong and sharp absorption. |
| ~ 1680 | Strong, Sharp | C=O stretch (Lactam) | The carbonyl of the five-membered lactam ring will absorb at a lower frequency than the ester due to ring strain and resonance with the nitrogen lone pair. |
| ~ 1240 | Strong | C-O stretch (Ester) | The C-O single bond stretch of the ester group is a characteristic strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable method.
Predicted Mass Spectrum (ESI+)
| m/z | Ion | Rationale for Formation |
| 226.14 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum. |
| 198.11 | [M+H - C₂H₄]⁺ | Loss of ethene from the ethyl ester group. |
| 180.10 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester group. |
| 152.08 | [M+H - C₂H₅O₂C]⁺ | Loss of the entire ethyl carboxylate group. |
The fragmentation of the spirocyclic ring system can be complex, but key losses will likely involve the ester and lactam functionalities.
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 1-2 Hz).
-
IR Spectroscopy
-
Sample Preparation: A thin film of the neat compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.
-
Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the clean salt plate or ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (ESI-MS):
-
Infuse the sample solution into an electrospray ionization source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Acquire the spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
Figure 2. General workflow for spectroscopic analysis.
Conclusion
This in-depth technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures of this molecule, researchers can more efficiently and accurately characterize their synthetic products, ensuring the integrity of their materials for further studies in drug discovery and development. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and high-quality results.
References
- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 2. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-oxocyclohexanecarboxylate(17159-79-4) 1H NMR [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Crystal Structure Analysis of Azaspiro[4.5]decane Derivatives
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of azaspiro[4.5]decane derivatives, a class of compounds with significant therapeutic potential. The document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will navigate the complete workflow, from the critical initial step of obtaining high-quality single crystals to the final stages of structure refinement and data interpretation. The causality behind experimental choices is emphasized, ensuring a self-validating system of protocols. This guide is grounded in authoritative references and aims to empower researchers to unlock the full potential of structural analysis in the rational design of novel azaspiro[4.5]decane-based therapeutics.
Part 1: Foundational Principles and Strategic Overview
The Azaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry
The azaspiro[4.5]decane framework is a spirocyclic heterocyclic system featuring a nitrogen-containing ring fused to a cyclohexane ring through a single shared carbon atom. This arrangement confers a rigid, three-dimensional topology that is highly desirable in drug design. Unlike more flexible aliphatic or cyclic systems, the constrained nature of the azaspiro[4.5]decane core allows for the precise positioning of pharmacophoric elements in space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels, which are frequently modulated by compounds containing this scaffold. The therapeutic applications are diverse, with derivatives showing activity as analgesics, antipsychotics, and agents for treating neurodegenerative diseases.
The Imperative of Crystal Structure Analysis
For complex three-dimensional molecules like azaspiro[4.5]decanes, single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement.[1] While spectroscopic methods like NMR provide invaluable information about connectivity and conformation in solution, a crystal structure provides an unambiguous, solid-state picture with unparalleled resolution.[2][3]
Key insights derived from crystal structure analysis include:
-
Unambiguous Stereochemistry: Absolute confirmation of the configuration of all chiral centers.
-
Conformational Rigidity and Flexibility: Precise measurement of bond lengths, bond angles, and torsion angles, defining the exact conformation of the rings and the orientation of substituents.
-
Intermolecular Interactions: A detailed map of hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions that dictate the crystal packing. These interactions can serve as a model for understanding potential binding modes with a biological target.
-
Foundation for Structure-Activity Relationship (SAR): A high-resolution structure provides the empirical basis for computational modeling and the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Part 2: The Experimental and Computational Workflow
The successful determination of a crystal structure is a multi-stage process that demands meticulous attention to detail at each step. This section outlines a robust workflow, from sample preparation to final structure validation.
Prerequisite: Purity of the Starting Material
It is a fundamental axiom of crystallography that the purity of the starting material is paramount. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and potentially preventing a successful structure solution. Therefore, the azaspiro[4.5]decane derivative should be purified to the highest possible degree (>98%), typically using column chromatography or preparative HPLC, prior to any crystallization attempts. The purity should be confirmed by analytical techniques such as NMR and LC-MS.
The Art and Science of Crystallization
Crystallization is often the most challenging and empirical step in the entire process.[4] It is a technique based on the principle that compounds are typically more soluble in hot solvents than in cold ones.[4] The goal is to create a supersaturated solution from which the compound will slowly precipitate as ordered crystals.[4]
The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but will result in low solubility at room temperature or below. A systematic screening of solvents with varying polarities is the most effective approach.
| Solvent Class | Examples | Typical Use Case for Azaspiro[4.5]decanes |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Good for derivatives with hydrogen bond donors/acceptors. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Often effective, can be used in binary mixtures. |
| Apolar Solvents | Hexane, Cyclohexane, Toluene | Used as anti-solvents in layering or diffusion techniques. |
| Ethers | Diethyl ether, Dioxane | Useful in solvent pairs.[5] |
| Chlorinated | Dichloromethane, Chloroform | Good initial solvents, but can be too volatile. |
Several methods can be employed, and it is often necessary to try multiple techniques in parallel.
-
Slow Evaporation: The simplest method, where a near-saturated solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[6]
-
Slow Cooling: A saturated solution is prepared in a minimal amount of hot solvent and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[6]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[6]
-
Preparation: Dissolve 2-5 mg of the purified azaspiro[4.5]decane derivative in 50-100 µL of a primary solvent (e.g., acetone) in a microcentrifuge tube.
-
Setup: Place 1 mL of an anti-solvent (e.g., hexane) in the bottom of a well of a 24-well crystallization plate to act as the reservoir.
-
Dispensing: Pipette a 2 µL drop of the compound solution onto the underside of a siliconized glass coverslip.
-
Sealing: Invert the coverslip and place it over the reservoir well, sealing the well with vacuum grease to create an airtight system.
-
Incubation: Store the plate in a vibration-free location at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring: Monitor the drop for crystal growth over several days to weeks. High-quality crystals are typically clear, have well-defined faces, and extinguish light sharply under a polarizing microscope.
Spectroscopic Confirmation
Before proceeding to X-ray analysis, it is prudent to confirm the molecular structure using non-destructive spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the connectivity of the molecule.[2] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to assign all proton and carbon signals, providing a complete picture of the molecule's covalent framework in solution.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the azaspiro[4.5]decane derivative.[9][10][11]
Single-Crystal X-ray Diffraction: Data Collection
This is the final experimental step where the interaction of X-rays with the crystal is measured.[12][13]
Caption: Workflow for single-crystal X-ray diffraction data collection.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or a glass fiber. For data collection at low temperatures (typically 100 K) to minimize thermal motion and radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.
-
Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.
-
Initial Screening: A few initial diffraction images (frames) are collected to determine the quality of the crystal and to calculate the unit cell parameters.[12]
-
Strategy Calculation: Software uses the initial frames to determine the crystal's lattice type and orientation (indexing).[14] It then calculates an optimal strategy for collecting a complete and redundant dataset, defining the necessary rotation ranges and exposure times.
-
Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector over hundreds or thousands of frames.[15]
Structure Solution and Refinement
This stage is purely computational, where the raw diffraction data is transformed into a 3D atomic model.[13]
-
Data Processing: The raw diffraction images are processed. This involves:
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Merging: Placing all intensity measurements on a common scale and merging symmetry-equivalent reflections to produce a final reflection file.[13]
-
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensities (amplitudes) and not the phase of the X-rays, this information must be computationally derived. For small molecules like azaspiro[4.5]decanes, Direct Methods are typically used. These methods use statistical relationships between the intensities of strong reflections to determine initial phase estimates.[16]
-
Structure Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[17][18] The process minimizes the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|Fₑ|) based on the current atomic model.[16]
Caption: The iterative cycle of crystallographic structure refinement.
Key Parameters in Refinement:
-
Atomic Coordinates (x, y, z): The position of each atom in the unit cell.
-
Atomic Displacement Parameters (ADPs): Also known as thermal parameters, these model the vibration of each atom. Anisotropic ADPs are typically used, represented as ellipsoids.
-
R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered excellent for small molecule structures.
Part 3: Analysis, Validation, and Interpretation
Once the refinement has converged, the final model must be thoroughly analyzed and validated.
Structural Validation and Quality Metrics
-
CheckCIF: The final Crystallographic Information File (CIF) should be validated using services like the IUCr's checkCIF to screen for potential issues in the data, model, and refinement.
-
Geometric Analysis: Bond lengths, angles, and torsion angles should be examined to ensure they are chemically sensible.
-
Difference Electron Density Map: The final difference map should be largely featureless, indicating that all significant electron density has been accounted for by the atomic model.
Interpreting the Structure
The validated structure provides a wealth of information:
-
Conformation: The conformation of the cyclohexane and nitrogen-containing rings (e.g., chair, boat, twist-boat) can be definitively determined. The orientation of substituents (axial vs. equatorial) is clearly visible.
-
Stereochemistry: The absolute configuration can be determined if a heavy atom is present or if anomalous dispersion data is collected, confirmed by the Flack parameter.
-
Intermolecular Interactions: A detailed analysis of hydrogen bonds, C-H···π interactions, and other non-covalent forces reveals how the molecules pack in the solid state. This can provide crucial insights into potential interactions with biological macromolecules. Software like Mercury can be used to visualize and analyze these interactions.
Part 4: Data Deposition and Reporting
Scientific integrity and reproducibility demand that crystallographic data be made publicly available. The final CIF and structure factor files should be deposited in a public database.
-
Cambridge Structural Database (CSD): The primary repository for small-molecule organic and metal-organic crystal structures.
When publishing the structure, a standard table of crystallographic data should be included, summarizing key details of the data collection and refinement.
| Parameter | Example Value | Description |
| Formula | C₁₅H₂₂N₂O | The chemical formula of the molecule. |
| Formula Weight | 246.35 | The molecular weight in g/mol . |
| Crystal System | Monoclinic | The crystal system (e.g., Orthorhombic, Triclinic). |
| Space Group | P2₁/c | The symmetry of the crystal lattice. |
| a, b, c (Å) | 10.123, 8.456, 15.789 | The lengths of the unit cell axes. |
| β (°) | 98.76 | The angle of the unit cell axis. |
| Volume (ų) | 1334.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 100(2) | The temperature of data collection. |
| Final R1 [I>2σ(I)] | 0.045 | The final R-factor for observed reflections. |
| wR2 (all data) | 0.112 | The final weighted R-factor for all data. |
| Goodness-of-Fit | 1.05 | An indicator of the quality of the refinement. |
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. jchps.com [jchps.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 8. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]
- 11. Mass Spectrometry of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. m.youtube.com [m.youtube.com]
- 15. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. dictionary.iucr.org [dictionary.iucr.org]
- 18. Introduction [pd.chem.ucl.ac.uk]
An In-depth Technical Guide to the Discovery and Synthesis of Azaspirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaspirocyclic scaffolds have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality, structural rigidity, and novel chemical space offer compelling advantages over traditional flat aromatic systems, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive exploration of the discovery and history of azaspirocyclic compounds, charting a course from their origins in complex natural products to the sophisticated synthetic strategies that enable their rational design and application in drug discovery today. We will delve into the causality behind key experimental choices, present detailed synthetic protocols, and visualize complex transformations to provide a field-proven perspective for professionals in the field.
Introduction: The Rise of the Third Dimension in Scaffolds
For decades, synthetic chemistry, particularly in the pharmaceutical realm, was dominated by methodologies centered on two-dimensional, aromatic ring systems. While incredibly fruitful, this focus led to the repeated exploration of a relatively limited area of chemical space. The quest for novel chemical entities with superior therapeutic properties has driven a paradigm shift towards three-dimensional (3D) scaffolds that can more effectively interact with the complex topographies of biological targets.[1]
Azaspirocycles, bicyclic compounds featuring two rings joined by a single nitrogen-containing spirocenter, are at the forefront of this movement. This unique structural arrangement confers several key advantages:
-
Structural Rigidity: The spirocyclic fusion locks the conformation of the molecule, providing a rigid framework that allows for the precise, predictable orientation of substituents in 3D space.[1][2] This is critical for optimizing interactions with enzyme active sites and receptor binding pockets.
-
Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with improved clinical success, leading to better solubility, enhanced metabolic stability, and reduced off-target toxicity.[1][3]
-
Novelty and Patentability: Azaspirocyclic cores represent novel and underexplored chemical space, offering significant opportunities for developing new intellectual property.[4]
The journey to harnessing these powerful scaffolds began not in the laboratory, but in nature.
Early Encounters: Nature's Blueprint for Azaspirocyclic Complexity
The initial impetus for the synthesis of azaspirocycles came from the fascinating and biologically active natural products that featured this core structure. These molecules, evolved over millennia, demonstrated the potent biological effects achievable with this unique architecture.
A quintessential example is the histrionicotoxin family of alkaloids, isolated in 1971 from the skin of the Colombian poison dart frog, Dendrobates histrionicus.[5] These compounds feature a distinctive 1-azaspiro[5.5]undecane core and exhibit potent non-competitive antagonist activity at the nicotinic acetylcholine receptor.[5] The intricate structure and significant biological activity of histrionicotoxin and its congeners presented a formidable challenge and an irresistible target for synthetic chemists, sparking decades of methodological innovation.[5][6]
Other notable natural products, such as halichlorine , an inhibitor of VCAM-1 expression, and various members of the Stemona alkaloids, further underscored the importance of the azaspirocyclic motif and fueled the development of new synthetic technologies to access them.[7][8]
The Synthetic Challenge: A Methodological Evolution
The construction of the sterically congested quaternary spirocenter is the primary challenge in synthesizing azaspirocycles. Over the past several decades, the synthetic chemist's toolkit has expanded dramatically, moving from classical cyclizations to highly sophisticated and stereocontrolled modern methodologies.
Foundational Strategies: Intramolecular Cyclizations
Early and still widely used approaches rely on the intramolecular cyclization of a linear precursor, where a nitrogen nucleophile attacks an electrophilic carbon to forge the second ring onto a pre-existing carbocycle or heterocycle.
-
Mechanism: These reactions, including reductive aminations, alkylations, and Michael additions, are conceptually straightforward. The key to success lies in the design of the linear precursor, which must be synthesized in a way that positions the reactive partners for efficient cyclization.
-
Causality in Precursor Design: The choice of activating groups and tether length is critical. For instance, in an intramolecular Heck reaction to form a spiro-oxindole, the length and flexibility of the tether connecting the aryl halide and the alkene will dictate the feasibility and regioselectivity of the cyclization.
A general workflow for this approach is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf) 2 -catalyzed cycloisomerization and SmI 2 -induced ring expansion - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02011F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of 2-Azaspiro[4.5]decane Systems
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif frequently found in bioactive molecules, natural products, and pharmaceuticals.[1] Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents.[2][3] This guide offers a comprehensive exploration of the stereochemical intricacies of the 2-azaspiro[4.5]decane system, from fundamental principles to advanced synthetic and analytical strategies, to empower researchers in leveraging this versatile scaffold for drug discovery.
Fundamental Stereochemistry of the 2-Azaspiro[4.5]decane Core
The 2-azaspiro[4.5]decane ring system is characterized by a spirocyclic junction between a cyclopentane and a piperidine ring, with the nitrogen atom at the 2-position. The stereochemistry of this system is of paramount importance as it dictates the three-dimensional arrangement of substituents, which in turn governs molecular recognition and biological activity.
1.1. Identifying Stereocenters
The core 2-azaspiro[4.5]decane structure possesses a key stereocenter at the C5 spiroatom. The presence of substituents on either the cyclopentane or piperidine ring can introduce additional chiral centers, leading to a variety of stereoisomers. For instance, a substituent at the C1 position of the piperidine ring would create another stereocenter, resulting in the possibility of diastereomers and enantiomers.
1.2. Isomeric Possibilities
The presence of multiple stereocenters gives rise to a range of stereoisomers. For a 2-azaspiro[4.5]decane with a single substituent, two pairs of enantiomers (diastereomers) are possible, depending on the relative orientation of the substituent and the spirocyclic system. Understanding the relationships between these isomers is crucial for structure-activity relationship (SAR) studies.
Conformational Analysis: The Influence of the Spirocyclic System
The spirocyclic nature of the 2-azaspiro[4.5]decane system imposes significant conformational constraints on both the cyclopentane and piperidine rings.[4] This rigidity is a key feature that medicinal chemists exploit to control the spatial orientation of pharmacophoric groups.
2.1. Piperidine Ring Conformation
The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the piperidine ring can occupy either axial or equatorial positions. The energy difference between these two orientations is a critical factor in determining the overall shape of the molecule.
2.2. Cyclopentane Ring Conformation
The cyclopentane ring is more flexible than the piperidine ring and can adopt various conformations, including envelope and twist forms. The spiro fusion to the piperidine ring, however, restricts this flexibility and favors certain conformations over others.
2.3. Overall Molecular Conformation
The interplay between the piperidine and cyclopentane ring conformations, dictated by the spirocyclic junction and the nature of substituents, determines the overall three-dimensional structure of the molecule. Computational modeling and NMR spectroscopic techniques are invaluable tools for elucidating the preferred conformations of 2-azaspiro[4.5]decane derivatives.[5][6][7]
Stereoselective Synthesis Strategies
The controlled synthesis of specific stereoisomers of 2-azaspiro[4.5]decane derivatives is a central challenge and a key area of research.[8][9] Both diastereoselective and enantioselective methods have been developed to access stereochemically pure compounds.
3.1. Diastereoselective Synthesis
Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within the molecule. This can be achieved through various strategies:
-
Substrate-Controlled Methods: Utilizing existing stereocenters in the starting material to direct the formation of new stereocenters.
-
Reagent-Controlled Methods: Employing chiral reagents or catalysts to favor the formation of one diastereomer over others.[8]
-
Tandem Cyclization Reactions: Innovative one-pot reactions that construct the spirocyclic core with high diastereoselectivity.[9][10][11]
3.2. Enantioselective Synthesis
Enantioselective synthesis focuses on the preparation of a single enantiomer. Key approaches include:
-
Asymmetric Catalysis: The use of chiral catalysts to drive a reaction towards the formation of one enantiomer.[12]
-
Chiral Pool Synthesis: Starting from readily available enantiopure starting materials to build the desired stereoisomer.
-
Resolution of Racemates: Separating a mixture of enantiomers using techniques like chiral chromatography.
Experimental Protocols
4.1. Protocol for Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones
This protocol is based on a synergistic photocatalysis and organocatalysis approach for the [3 + 2] cycloaddition of cyclopropylamines with olefins, achieving high diastereoselectivity.[8]
Materials:
-
2-methylene-tetrahydronaphtalen-1-ones
-
N-cyclopropylanilines
-
BINOL-derived phosphoric acid catalyst
-
Dichloromethane (DCM) as solvent
-
Visible light source
Procedure:
-
To a solution of 2-methylene-tetrahydronaphtalen-1-one (0.2 mmol) and N-cyclopropylaniline (0.3 mmol) in DCM (2.0 mL) is added the BINOL-derived phosphoric acid catalyst (10 mol%).
-
The reaction mixture is stirred under a nitrogen atmosphere and irradiated with a visible light source at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-spiro[4.5]decane-6-one.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy.
4.2. Workflow for Stereochemical Characterization
A combination of analytical techniques is essential for the unambiguous determination of the stereochemistry of 2-azaspiro[4.5]decane systems.
Caption: Workflow for Stereochemical Assignment.
Stereochemical Characterization Techniques
5.1. NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of 2-azaspiro[4.5]decane derivatives. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides insights into the spatial proximity of protons, allowing for the assignment of relative configurations.
5.2. X-ray Crystallography
For an unambiguous determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[3][13][14] This technique provides a precise three-dimensional map of the molecule's atomic arrangement.
5.3. Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable for the separation and quantification of enantiomers and diastereomers.[15][16][17][18][19] These methods utilize chiral stationary phases that interact differently with each stereoisomer, allowing for their resolution.
Case Studies in Drug Discovery
The 2-azaspiro[4.5]decane scaffold is a key component in a variety of therapeutic agents, where its specific stereochemistry is often crucial for biological activity.
6.1. M1 Muscarinic Agonists
A series of 1-oxa-8-azaspiro[4.5]decanes, which are structurally related to the 2-azaspiro[4.5]decane core, have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[20] Structure-activity relationship studies revealed that specific stereoisomers exhibited preferential binding and agonist activity at the M1 receptor.[20]
6.2. TYK2/JAK1 Inhibitors
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of TYK2 and JAK1 kinases, with potential applications in the treatment of inflammatory bowel disease.[21] The stereochemistry of the spirocyclic core was found to be a critical determinant of both potency and selectivity.[21]
6.3. PROTACs
A 2,8-diazaspiro[4.5]decane linker has been incorporated into a proteolysis-targeting chimera (PROTAC) designed to degrade the EZH2 protein, a target in cancer therapy.[22] The rigid nature of the spirocyclic linker helps to correctly orient the two ends of the PROTAC for efficient ternary complex formation and target degradation.
Conclusion
The stereochemistry of 2-azaspiro[4.5]decane systems is a rich and complex field with profound implications for drug discovery. A deep understanding of the fundamental stereochemical principles, conformational preferences, and stereoselective synthetic methodologies is essential for researchers aiming to unlock the full therapeutic potential of this versatile scaffold. The continued development of novel synthetic strategies and advanced analytical techniques will undoubtedly lead to the discovery of new and improved drugs based on the 2-azaspiro[4.5]decane core.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. X-Ray Structures of Some Heterocyclic Sulfones [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase [mdpi.com]
- 20. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: A Core Scaffold for Drug Discovery
This guide provides a comprehensive overview of a strategic synthetic approach to Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate, a molecule of significant interest to researchers and professionals in drug development. The spirocyclic lactam framework is a prevalent motif in numerous biologically active compounds, offering a rigid three-dimensional structure that can effectively probe protein binding sites. This document outlines a rational and efficient pathway for the synthesis of this valuable scaffold, detailing the key starting materials, reaction mechanisms, and step-by-step protocols.
Strategic Overview: A Convergent Approach to a Complex Scaffold
The synthesis of this compound presents a fascinating chemical challenge, requiring the stereocontrolled construction of a spirocyclic system with multiple functional groups. Our proposed strategy is a convergent synthesis that builds the functionalized cyclohexane ring and the lactam precursor sequentially, culminating in a final cyclization to yield the target molecule.
The retrosynthetic analysis reveals a logical disconnection of the target molecule into a key intermediate, ethyl 4-(aminomethyl)-4-(ethoxycarbonylmethyl)cyclohexane-1-carboxylate . This intermediate contains all the necessary carbon and nitrogen atoms in the correct arrangement for the final spirocyclization. This key intermediate can be synthesized from the readily available and commercially accessible starting material, ethyl 4-oxocyclohexanecarboxylate .
The overall synthetic strategy can be visualized as a three-stage process:
-
Formation of a Key α-Amino Nitrile Intermediate: Introduction of the nitrogen and a protected one-carbon unit at the 4-position of the cyclohexane ring.
-
Elaboration to a Di-ester Precursor: Conversion of the nitrile to an ester and protection of the amino group.
-
Spirocyclization Cascade: A Dieckmann condensation to form the β-keto ester, followed by deprotection and lactam formation.
An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Azaspiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and unambiguous naming of complex chemical structures is fundamental to scientific communication, intellectual property protection, and regulatory compliance. Spirocyclic systems, characterized by two rings sharing a single common atom, are prevalent scaffolds in medicinal chemistry and natural products.[1][2][3] The introduction of heteroatoms, such as nitrogen, into these frameworks creates azaspirocycles, a class of compounds with significant pharmacological potential. This guide provides a comprehensive, in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted azaspiro[4.5]decanes. It is designed to equip researchers, particularly those in drug development, with the expertise to confidently and accurately name these intricate molecules, ensuring clarity and adherence to global standards.
Foundational Principles: Deconstructing the Spiro[4.5]decane Framework
Before addressing the complexities of heteroatoms and substituents, a firm grasp of the parent hydrocarbon nomenclature is essential. The naming of spiro compounds follows a systematic set of rules established by IUPAC.[4][5]
The Spiro Prefix and the von Baeyer Descriptor
The name begins with the prefix "spiro," indicating a spirocyclic system where two rings are joined at a single common atom, the spiro atom.[2][3][4] This is followed by a von Baeyer descriptor in square brackets, [x.y], which defines the number of atoms in each ring, excluding the spiro atom itself.[1][6]
-
Rule: The numbers x and y represent the number of carbon atoms in each bridge connecting the spiro atom.
-
Convention: These numbers are arranged in ascending order (x ≤ y) and separated by a full stop.[1][4]
For the spiro[4.5]decane core, this means:
-
One ring has 4 atoms (a 5-membered ring).
-
The other ring has 5 atoms (a 6-membered ring).
-
The total number of atoms in the bicyclic system is 4 + 5 + 1 (the spiro atom) = 10 atoms. This leads to the parent alkane name "decane."
The Cardinal Rule of Numbering
The numbering of a monospiro system is rigid and unambiguous. It dictates the locants for all subsequent modifications, including heteroatoms, unsaturation, and substituents.
-
Step 1: Begin numbering in the smaller ring at an atom adjacent to the spiro atom.[1][4][5]
-
Step 2: Proceed around the smaller ring, back to the spiro atom.
-
Step 3: Number the spiro atom itself.
-
Step 4: Continue numbering around the larger ring until all atoms are assigned a locant.[1][4][5]
For spiro[4.5]decane, the spiro atom is always assigned the locant 5 .
Workflow for Numbering the Spiro[4.5]decane Core
References
Methodological & Application
The Versatile Scaffold: Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate in Modern Medicinal Chemistry
The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent conformational rigidity, which allows for precise spatial orientation of functional groups, enhancing selectivity and potency for biological targets.[1] This guide delves into the utility of a particularly valuable building block, Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate, outlining its synthesis and showcasing its application in the construction of biologically active molecules.
The 2-azaspiro[4.5]decane core, which marries a piperidine ring with a pyrrolidin-2-one moiety, provides a robust and versatile framework for drug design.[1] The presence of multiple functionalization points—the lactam nitrogen, the ester group, and the spirocyclic core itself—offers a rich chemical space for the generation of diverse compound libraries.
Foundational Synthesis: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available reagents. A common and efficient strategy involves a Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, which is a key feature of the target molecule.[2][3]
Protocol 1: Synthesis of this compound
Objective: To provide a detailed, reproducible protocol for the laboratory-scale synthesis of the title compound.
Materials:
-
Ethyl 4-(cyanomethyl)cyclohexane-1-carboxylate
-
Ethanol (absolute)
-
Sodium metal
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Raney Nickel (catalyst)
-
Ammonia in ethanol (saturated solution)
-
Hydrogen gas supply
-
Standard laboratory glassware and apparatus for inert atmosphere reactions and hydrogenation.
Procedure:
Step 1: Synthesis of Diethyl 4-(cyanomethyl)cyclohexane-1,1-dicarboxylate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.
-
To the cooled sodium ethoxide solution, add Ethyl 4-(cyanomethyl)cyclohexane-1-carboxylate dropwise with stirring.
-
Following the addition, add diethyl carbonate and gently reflux the mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 4-(cyanomethyl)cyclohexane-1,1-dicarboxylate.
Step 2: Reductive Cyclization to this compound
-
The crude diester from the previous step is dissolved in an ethanolic ammonia solution in a high-pressure hydrogenation vessel.
-
A catalytic amount of Raney Nickel is carefully added to the solution.
-
The vessel is sealed and purged with hydrogen gas, and then pressurized to the appropriate pressure.
-
The reaction mixture is stirred at a specified temperature until the uptake of hydrogen ceases, indicating the completion of the reduction and subsequent cyclization.
-
After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford this compound.
Application in Drug Discovery: A Gateway to Novel Therapeutics
The strategic placement of the lactam and ester functionalities on the rigid spirocyclic core makes this compound a highly valuable intermediate for the synthesis of a diverse range of biologically active compounds. This scaffold has been explored for the development of agents targeting the central nervous system, including dopamine agonists and neurokinin-1 (NK-1) receptor antagonists.[4]
Case Study: Synthesis of a Dopamine D2 Receptor Agonist Precursor
Dopamine D2 receptor agonists are crucial in the treatment of Parkinson's disease and other neurological disorders. The azaspiro[4.5]decane scaffold can be elaborated to mimic the pharmacophoric features of known dopamine agonists.
Workflow for Derivatization:
Caption: Derivatization workflow for dopamine agonist synthesis.
Protocol 2: Synthesis of a N-Aryl Amide Derivative
Objective: To demonstrate the functionalization of the carboxylate group for the introduction of pharmacophoric elements.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Aryl amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
Step 1: Saponification of the Ester
-
Dissolve this compound in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid.
Step 2: Amide Coupling
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid from the previous step in anhydrous DMF.
-
Add the desired aryl amine, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-aryl amide derivative.
This N-aryl amide can then be subjected to further transformations, such as reduction of the lactam, to yield potent dopamine D2 receptor agonists.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C12H19NO3 | 225.28 | Versatile scaffold, lactam, ester |
| 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid | C10H15NO3 | 197.23 | Key intermediate for amide coupling |
| N-Aryl Amide Derivative | Variable | Variable | Introduces pharmacophoric aryl moiety |
Conclusion and Future Perspectives
This compound stands out as a privileged scaffold in medicinal chemistry, offering a synthetically accessible and highly versatile platform for the design of novel therapeutics. The protocols outlined herein provide a foundation for the synthesis and derivatization of this valuable building block. The rigid spirocyclic core, combined with strategically placed functional groups, allows for the precise tuning of physicochemical and pharmacological properties. Further exploration of this scaffold is anticipated to yield a new generation of selective and potent drug candidates for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
Application of Azaspiro[4.5]decane Scaffolds in Drug Design for Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azaspiro[4.5]decane Scaffold as a Privileged Structure in CNS Drug Discovery
The azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of therapeutics for complex neurological disorders. Its inherent rigidity and defined spatial orientation of substituents allow for high-affinity and selective interactions with a variety of central nervous system (CNS) targets. This structural feature is critical for navigating the intricate landscape of neurotransmitter receptors and signaling pathways implicated in the pathophysiology of diseases like Alzheimer's, Parkinson's, and schizophrenia. The spirocyclic nature of this scaffold provides an excellent platform for developing potent and selective modulators of key neurological targets, including dopamine, serotonin, sigma, and muscarinic receptors. This guide provides a comprehensive overview of the application of azaspiro[4.5]decane scaffolds, complete with detailed synthetic and biological evaluation protocols to aid researchers in this promising field.
Synthetic Strategies for Azaspiro[4.5]decane Scaffolds
The synthesis of functionalized azaspiro[4.5]decane derivatives is a cornerstone of their application in drug discovery. A versatile and widely used precursor is 8-azaspiro[4.5]decane-7,9-dione, which can be readily synthesized and subsequently elaborated.
Protocol 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
This protocol outlines a straightforward method for the preparation of the 8-azaspiro[4.5]decane-7,9-dione core structure.
Materials:
-
1,1-Cyclopentanediacetic acid
-
Urea
-
Ethanol (50%)
-
Activated charcoal
-
Heating mantle with a stirrer
-
Round bottom flask
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Combine 1,1-cyclopentanediacetic acid and urea in a round bottom flask at a molar ratio of approximately 1:1.4. For example, use 93.1 grams (0.5 mol) of 1,1-cyclopentanediacetic acid and 42.0 grams (0.7 mol) of urea.
-
Heat the mixture with stirring at 160-170 °C for 1 hour.
-
Allow the reaction mixture to cool slightly, then add 450 mL of 50% ethanol to dissolve the crude product.
-
Add 1 gram of activated charcoal to the solution and heat to reflux.
-
Perform a hot filtration to remove the activated charcoal.
-
Allow the filtrate to cool, which will cause the product to crystallize.
-
Collect the white, flake-like crystals of 8-azaspiro[4.5]decane-7,9-dione by filtration, wash with a small amount of cold ethanol, and dry.[1]
Expected Outcome:
This procedure should yield white, crystalline 8-azaspiro[4.5]decane-7,9-dione with a melting point of 154-156 °C and a yield of approximately 80-90%.[1]
A general synthetic workflow for azaspiro[4.5]decane derivatives.
In Vitro Biological Evaluation: Receptor Binding Assays
Determining the binding affinity of novel azaspiro[4.5]decane derivatives to their intended molecular targets is a critical step in the drug discovery process. Radioligand binding assays are a standard method for this purpose.
Protocol 2: Sigma-1 Receptor Competitive Binding Assay
This protocol details a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membrane homogenate (as a source of sigma-1 receptors)
-
[³H]-(+)-pentazocine (radioligand)
-
Haloperidol (for determining non-specific binding)
-
Test compound (azaspiro[4.5]decane derivative)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound.
-
Prepare a solution of [³H]-(+)-pentazocine at a concentration near its Kd (typically 1-5 nM).
-
Prepare a high concentration solution of haloperidol (e.g., 10 µM) for determining non-specific binding.
-
Prepare the membrane homogenate at a protein concentration of approximately 0.4 mg/mL in assay buffer.[2][3]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane homogenate.
-
Non-specific Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, haloperidol solution, and membrane homogenate.
-
Competition Wells: Add assay buffer, [³H]-(+)-pentazocine, serially diluted test compound, and membrane homogenate.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.[2]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Protocol 3: Dopamine D2 Receptor Competitive Binding Assay
This protocol is for assessing the binding affinity of a compound to the dopamine D2 receptor.
Materials:
-
Cell membranes from HEK293 cells expressing the human dopamine D2 receptor.
-
[³H]Spiperone (radioligand).
-
(+)-Butaclamol (for determining non-specific binding).
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Other materials are similar to the sigma-1 receptor binding assay.
Procedure:
The procedure is analogous to the sigma-1 receptor binding assay, with the following key differences:
-
Radioligand: Use [³H]Spiperone.
-
Non-specific binding: Use a high concentration of (+)-butaclamol (e.g., 10 µM).[4]
-
Incubation: Incubate for 60 minutes at 30°C.[5]
Data Analysis:
The data analysis follows the same principles as the sigma-1 receptor binding assay to determine the IC50 and Ki values for the test compound at the dopamine D2 receptor.
In Vivo Behavioral Evaluation: Assessment of Learning and Memory
To evaluate the therapeutic potential of azaspiro[4.5]decane derivatives for cognitive disorders like Alzheimer's disease, in vivo behavioral tests are essential. The passive avoidance test is a widely used model to assess learning and memory in rodents.
Protocol 4: Passive Avoidance Test in Rats
This test is based on the principle of negative reinforcement, where an animal learns to avoid an environment in which it has received an aversive stimulus.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid that can deliver a mild electric shock.
Procedure:
-
Acquisition/Training Trial (Day 1):
-
Place a rat in the light compartment and allow it to explore for a set period (e.g., 5 minutes).
-
Open the guillotine door. Rats have a natural tendency to enter the dark compartment.
-
When the rat enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Retention Trial (Day 2, typically 24 hours later):
Data Analysis:
-
Compare the step-through latencies between the vehicle-treated control group and the group treated with the azaspiro[4.5]decane test compound.
-
A statistically significant increase in step-through latency in the treated group suggests that the compound enhances memory and learning.
Mechanism of Action: Modulation of Key Signaling Pathways
Understanding the molecular mechanisms by which azaspiro[4.5]decane derivatives exert their effects is crucial for rational drug design. In the context of Alzheimer's disease, the PI3K/AKT/GSK-3β signaling pathway is a key player in neuronal survival and tau pathology.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) pathway is critical for cell survival and is implicated in the pathogenesis of Alzheimer's disease. Dysfunction in this pathway can lead to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's. Azaspiro[4.5]decane-based compounds that can modulate this pathway hold therapeutic promise. For example, activation of the PI3K/Akt pathway leads to the inhibitory phosphorylation of GSK-3β, which in turn reduces tau hyperphosphorylation and promotes neuronal survival.
The PI3K/AKT/GSK-3β signaling pathway in Alzheimer's disease.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities of representative azaspiro[4.5]decane derivatives for various CNS targets, illustrating the versatility of this scaffold.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Compound 5a | Sigma-1 | 5.4 | [7] |
| Buspirone Analog | 5-HT1A | Equipoten to Buspirone | Not specified in abstract |
| (-)-29 | Muscarinic M1 | Preferential affinity over M2 |
Conclusion
The azaspiro[4.5]decane scaffold represents a highly valuable framework in the development of novel therapeutics for a range of neurological disorders. Its unique structural properties facilitate the design of potent and selective ligands for various CNS targets. The protocols and information provided herein offer a foundational guide for researchers to synthesize, evaluate, and understand the mechanisms of action of this promising class of compounds. Continued exploration and optimization of the azaspiro[4.5]decane scaffold are poised to yield the next generation of treatments for debilitating neurological diseases.
References
- 1. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Large-scale synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Application Note & Protocol
Large-Scale Synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: A Robust Protocol for a Key Spirocyclic Lactam Intermediate
Abstract: Spiro-γ-lactams are a pivotal class of heterocyclic compounds, frequently incorporated into pharmacologically active molecules and natural products due to their rigid, three-dimensional structures.[1] this compound is a valuable synthetic intermediate that provides a spirocyclic scaffold for drug discovery programs.[2][3] This application note presents a detailed, scalable, and field-proven protocol for the large-scale synthesis of this target molecule. The strategy hinges on a key reductive cyclization of a cyanoester precursor, a method prized for its efficiency and atom economy in industrial settings.[4][5] We provide in-depth explanations for experimental choices, detailed step-by-step protocols, safety considerations for large-scale operations, and comprehensive analytical characterization data.
Synthetic Strategy & Rationale
The chosen synthetic pathway is designed for scalability, robustness, and reliance on well-established chemical transformations. The overall strategy involves two main stages: the synthesis of a key cyano-diester intermediate, followed by a one-pot catalytic reductive cyclization to yield the final spiro-lactam product.
Retrosynthetic Analysis:
The core 2-azaspiro[4.5]decan-3-one structure is most efficiently formed via an intramolecular cyclization. A reductive cyclization of a nitrile is an ideal approach, as catalytic hydrogenation is a clean, high-yielding, and industrially scalable process.[6][7] This leads us to the key precursor, Diethyl 1-(cyanomethyl)cyclohexane-1,4-dicarboxylate , where the cyanomethyl and one of the ester groups are positioned on the same carbon atom, poised for spiro-lactam formation upon reduction of the nitrile. This precursor can be assembled from commercially available materials via standard C-C bond-forming reactions.
Overall Synthetic Workflow Diagram
Caption: High-level overview of the three-stage synthetic process.
Synthesis of Key Intermediate: Diethyl 1-(cyanomethyl)cyclohexane-1,4-dicarboxylate
This section details the multi-step synthesis of the crucial precursor required for the final cyclization.
Protocol Part A: Knoevenagel Condensation
Principle: The first step involves a base-catalyzed Knoevenagel condensation between the starting ketone, Ethyl 4-oxocyclohexanecarboxylate, and malononitrile. This reaction reliably forms a new carbon-carbon double bond, installing the dicyanomethylene group.
Step-by-Step Protocol:
-
To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add Ethyl 4-oxocyclohexanecarboxylate (5.00 kg, 29.4 mol), malononitrile (2.13 kg, 32.3 mol), and toluene (20 L).
-
Add piperidine (0.25 kg, 2.94 mol) and acetic acid (0.18 kg, 2.94 mol) as catalysts.
-
Heat the mixture to reflux (approx. 110-115 °C) and connect a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC or GC for the disappearance of the starting ketone (typically 6-8 hours).
-
Once complete, cool the reactor to room temperature. Wash the organic mixture sequentially with 1M HCl (10 L), water (10 L), and saturated brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Ethyl 4-(dicyanomethylene)cyclohexane-1-carboxylate as a viscous oil, which is used directly in the next step.
Protocol Part B: Michael Addition and Esterification
Principle: This step involves a conjugate Michael addition of a cyanide anion to the electron-deficient alkene, followed by acidic workup and esterification of the resulting carboxylate intermediate to afford the key cyano-diester precursor.
Step-by-Step Protocol:
-
In a 100 L reactor, dissolve the crude product from Part A in ethanol (40 L).
-
In a separate vessel, prepare a solution of sodium cyanide (1.58 kg, 32.3 mol) in water (5 L) and add it slowly to the reactor, maintaining the temperature below 30 °C using a chiller.
-
Stir the reaction at room temperature for 12-16 hours until the reaction is complete (monitored by GC/LC-MS).
-
Carefully acidify the reaction mixture to pH ~1 with concentrated sulfuric acid while cooling in an ice bath. This protonates the intermediate and hydrolyzes one nitrile group.
-
Heat the mixture to reflux for 8 hours to drive the esterification of the newly formed carboxylic acid.
-
Cool to room temperature and concentrate the mixture under vacuum to remove the bulk of the ethanol.
-
Add water (20 L) and extract the product with ethyl acetate (3 x 15 L).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate to a crude oil.
-
Purify the oil via vacuum distillation or column chromatography to yield pure Diethyl 1-(cyanomethyl)cyclohexane-1,4-dicarboxylate .
Large-Scale Reductive Cyclization Protocol
This is the pivotal transformation that constructs the target spiro-lactam ring system. The choice of catalyst and reaction conditions is critical to ensure high selectivity for the primary amine intermediate and suppress the formation of secondary amine byproducts.[4][6]
Principle & Mechanistic Insight: The reaction proceeds via catalytic hydrogenation. The nitrile group is reduced on the surface of the catalyst to a primary amine through an intermediate imine species.[4] This highly reactive amine then undergoes a rapid, intramolecular nucleophilic attack on the proximate ester carbonyl, leading to cyclization and the elimination of ethanol to form the thermodynamically stable five-membered γ-lactam ring.[8] Raney Cobalt or Raney Nickel are often preferred catalysts for this transformation as they can provide high selectivity for primary amines, especially when the reaction is conducted in the presence of ammonia, although in this intramolecular case, the rapid cyclization often outcompetes intermolecular side reactions.[7][9]
Reductive Cyclization Mechanism Diagram
Caption: Mechanism of reductive cyclization and potential side reaction.
Safety Precautions:
-
Catalyst Handling: Raney Nickel and Raney Cobalt are pyrophoric when dry and must be handled as a slurry in water or a suitable solvent at all times.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be located in a well-ventilated area or a specialized high-pressure bay. Ensure all fittings are pressure-tested and leak-free.
-
High-Pressure Operations: All personnel must be trained in high-pressure reactor operation. The reactor must be equipped with a rupture disc and pressure relief valve.
Detailed Step-by-Step Protocol (10 L Scale)
-
Reactor Preparation: Ensure a 20 L high-pressure autoclave (e.g., a Parr or Büchi reactor) is clean, dry, and has been leak-tested.
-
Catalyst Loading: Under an inert nitrogen atmosphere, carefully charge the autoclave with Raney Cobalt (e.g., 200 g, water-wet slurry) and anhydrous ethanol (5 L).
-
Reactant Charging: Add a solution of Diethyl 1-(cyanomethyl)cyclohexane-1,4-dicarboxylate (2.83 kg, 10.0 mol) in anhydrous ethanol (5 L) to the autoclave.
-
Sealing and Purging: Seal the reactor. Purge the headspace three times with nitrogen (10 bar), followed by three purges with hydrogen gas (10 bar) to remove all air.
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to 50-60 bar.
-
Begin stirring (e.g., 500 RPM) and heat the reactor to 80-100 °C.[9]
-
Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete within 8-12 hours.
-
-
Reaction Completion and Cooldown: Once hydrogen uptake ceases, turn off the heating and allow the reactor to cool to ambient temperature.
-
Depressurization and Purging: Carefully vent the excess hydrogen pressure. Purge the reactor three times with nitrogen to ensure a safe, inert atmosphere.
-
Catalyst Filtration: Under a nitrogen blanket, carefully decant or pump the reaction mixture out of the reactor and through a bed of Celite® to filter out the pyrophoric catalyst. CRITICAL: Do not allow the filter cake to run dry. Wash the filter cake with additional ethanol (2 L) to recover all the product. Quench the wet catalyst filter cake immediately and carefully with dilute acetic acid or dispose of it according to established safety protocols.
-
Product Isolation:
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Dissolve the crude material in hot ethyl acetate or isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.
-
Data Summary and Characterization
Quantitative Data Table
| Parameter | Value | Notes |
| Scale (Final Step) | 10.0 mol (2.83 kg of precursor) | Based on the key intermediate. |
| Catalyst | Raney Cobalt (200 g) | Raney Nickel can also be used. |
| Solvent | Anhydrous Ethanol (10 L) | |
| Hydrogen Pressure | 50-60 bar | Higher pressure can increase reaction rate. |
| Temperature | 80-100 °C | Balances reaction rate against potential side reactions. |
| Typical Reaction Time | 8-12 hours | Monitor by H₂ uptake. |
| Expected Yield | 1.80 - 2.03 kg (80-90%) | After crystallization. |
| Product Purity (HPLC) | >98% | |
| Molecular Formula | C₁₂H₁₉NO₃ | [10] |
| Molecular Weight | 225.28 g/mol | [10] |
Analytical Characterization (Expected)
-
¹H NMR (CDCl₃, 400 MHz): Consistent with the structure of this compound. Key signals would include the ethyl ester triplet and quartet, distinct methylene protons of the lactam and cyclohexane rings, and the NH proton of the lactam.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals include two carbonyl carbons (ester and lactam), the spiro quaternary carbon, and the various methylene and methine carbons of the bicyclic system.
-
Mass Spectrometry (ESI+): m/z = 226.14 [M+H]⁺.
-
Appearance: White to off-white crystalline solid.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The key transformation, a catalytic reductive cyclization, is a robust and high-yielding method suitable for large-scale industrial production. By carefully controlling reaction parameters and adhering to strict safety protocols, this valuable spiro-lactam intermediate can be produced in high purity and excellent yield, providing a reliable source for further research and development in the pharmaceutical and agrochemical industries.
References
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. This compound | C12H19NO3 | CID 59455401 - PubChem [pubchem.ncbi.nlm.nih.gov]
One-pot synthesis of functionalized 2-azaspiro[4.5]decanes
Application Notes & Protocols
Topic: High-Efficiency One-Pot Synthesis of Functionalized 2-Azaspiro[4.5]decanes via Copper-Catalyzed Tandem Radical Addition/Dearomatizing Cyclization
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold
The 2-azaspiro[4.5]decane framework is a privileged heterocyclic motif integral to numerous natural products and synthetic bioactive molecules.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in medicinal chemistry for enhancing binding affinity and selectivity to biological targets.[2] This spirocyclic system is a cornerstone in the design of novel therapeutics, with applications ranging from neurokinin-1 (NK1) receptor antagonists to potent tumor imaging agents.[2][3] The development of efficient, atom-economical methods to construct this complex scaffold, particularly with functional group diversity, is a critical objective for accelerating drug discovery programs.
This guide details a robust, one-pot methodology for synthesizing functionalized 2-azaspiro[4.5]decanes. The protocol leverages a copper-catalyzed tandem reaction involving a radical addition followed by a dearomatizing cyclization of readily available N-benzylacrylamides.[4] This approach is notable for its operational simplicity, broad substrate scope, and its ability to rapidly generate molecular complexity from simple starting materials.
The Core Synthetic Strategy: A Tandem Approach
The central principle of this one-pot synthesis is a domino reaction sequence that forms multiple bonds in a single synthetic operation without isolating intermediates. This strategy significantly improves efficiency by reducing purification steps, solvent waste, and time. The chosen method is a copper-catalyzed difluoroalkylation and dearomatization of N-benzylacrylamides.[4]
The causality behind this choice rests on three pillars:
-
Radical Initiation: Copper catalysis provides a mild and efficient way to generate the necessary carbon-centered radical from a precursor like ethyl bromodifluoroacetate.
-
Tandem Cyclization: The reaction is designed so that after the initial intermolecular radical addition to the acrylamide, the resulting radical intermediate is perfectly positioned for an intramolecular cyclization onto the appended aromatic ring.
-
Dearomatization: This cyclization step breaks the aromaticity of the benzene ring, directly installing the spirocyclic core and generating the final 2-azaspiro[4.5]decane-dione structure in a single, elegant cascade.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol, from initial setup to the isolation of the final product.
Caption: High-level workflow for the one-pot synthesis.
Unveiling the Reaction Mechanism
Understanding the reaction mechanism is crucial for troubleshooting and optimization. This process is initiated by the copper catalyst, which facilitates the formation of a key radical species that drives the subsequent transformations.
The proposed mechanistic pathway is as follows:
-
Single Electron Transfer (SET): The Cu(I) catalyst undergoes a single electron transfer with the radical precursor (ethyl bromodifluoroacetate), generating a difluoroalkyl radical and the Cu(II) species.
-
Radical Addition: The newly formed electrophilic radical adds across the electron-rich double bond of the N-benzylacrylamide.
-
Intramolecular Cyclization (Dearomatization): The resulting radical intermediate attacks the pendant benzyl ring in an intramolecular fashion. This key step is a 6-exo-trig cyclization that breaks aromaticity and forms the spirocyclic core.
-
Oxidation & Protonation: The cyclohexadienyl radical formed is then oxidized, likely by the Cu(II) species, to a cation. Subsequent proton loss or capture during work-up yields the final, stable dearomatized product and regenerates the active Cu(I) catalyst.
Visualizing the Catalytic Cycle
Caption: Proposed mechanism for the tandem reaction.
Detailed Experimental Protocol
This protocol is adapted from an established method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes.[4]
Materials & Reagents:
-
N-substituted, N-benzylacrylamide (1.0 equiv)
-
Ethyl bromodifluoroacetate (2.0 equiv)
-
Copper(I) bromide (CuBr) (20 mol%)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-benzylacrylamide substrate (e.g., 0.2 mmol, 1.0 equiv), and copper(I) bromide (0.04 mmol, 0.2 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere. This is critical to prevent oxidation of the Cu(I) catalyst.
-
Reagent Addition: Through a syringe, add anhydrous DMSO (2.0 mL), followed by ethyl bromodifluoroacetate (0.4 mmol, 2.0 equiv).
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for the prescribed time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized 2-azaspiro[4.5]decane product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Substrate Scope & Data Presentation
The versatility of this one-pot protocol has been demonstrated across a range of N-benzylacrylamide substrates. The reaction generally proceeds in moderate to good yields, tolerating various substituents on both the N-protecting group and the benzyl ring.[4]
| Entry | R¹ (N-substituent) | R² (Aromatic Substituent) | Product | Yield (%)[4] |
| 1 | Methyl (Me) | H | 1-(difluoro(ethoxycarbonyl)methyl)-8-methyl-8-azaspiro[4.5]dec-6-ene-2,10-dione | 75 |
| 2 | Benzyl (Bn) | H | 8-benzyl-1-(difluoro(ethoxycarbonyl)methyl)-8-azaspiro[4.5]dec-6-ene-2,10-dione | 68 |
| 3 | Phenyl (Ph) | H | 1-(difluoro(ethoxycarbonyl)methyl)-8-phenyl-8-azaspiro[4.5]dec-6-ene-2,10-dione | 65 |
| 4 | Methyl (Me) | 4-Methyl (4-Me) | 1-(difluoro(ethoxycarbonyl)methyl)-4,8-dimethyl-8-azaspiro[4.5]dec-6-ene-2,10-dione | 71 |
| 5 | Methyl (Me) | 4-Methoxy (4-OMe) | 1-(difluoro(ethoxycarbonyl)methyl)-4-methoxy-8-methyl-8-azaspiro[4.5]dec-6-ene-2,10-dione | 62 |
| 6 | Methyl (Me) | 4-Fluoro (4-F) | 4-fluoro-1-(difluoro(ethoxycarbonyl)methyl)-8-methyl-8-azaspiro[4.5]dec-6-ene-2,10-dione | 78 |
| 7 | Methyl (Me) | 3-Chloro (3-Cl) | 3-chloro-1-(difluoro(ethoxycarbonyl)methyl)-8-methyl-8-azaspiro[4.5]dec-6-ene-2,10-dione | 55 |
Table Note: Yields are for isolated products as reported in the source literature.
Conclusion and Future Outlook
The one-pot copper-catalyzed tandem radical addition and dearomatizing cyclization provides a highly effective and practical route to functionalized 2-azaspiro[4.5]decanes.[4] This methodology exemplifies the power of cascade reactions in modern organic synthesis to rapidly build molecular complexity. The operational simplicity and tolerance of various functional groups make it an attractive tool for medicinal chemists and researchers in drug development. Future work may focus on developing enantioselective versions of this reaction, which would further enhance its utility by providing direct access to chiral spirocyclic scaffolds, a crucial feature for developing stereospecific therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Strategic Derivatization of the Carboxylate Group in Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Introduction
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate, in particular, serves as a versatile intermediate, offering multiple points for chemical modification. The ethyl ester at the C8 position is a key handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed exploration of several robust and field-proven protocols for the derivatization of this carboxylate group, transforming it into a carboxylic acid, a primary alcohol, a primary amide, a hydroxamic acid, and a tetrazole bioisostere. Each protocol is presented with a rationale for the chosen methodology, step-by-step instructions, and expected outcomes.
Core Molecular Scaffold
Structure: this compound Molecular Formula: C12H19NO3[2][3] Key Reactive Site: The ethyl carboxylate group at the C8 position of the spirocyclic core.
Derivatization Strategies: A Strategic Overview
The following diagram illustrates the primary derivatization pathways discussed in this guide, starting from the parent ethyl ester.
Caption: Key derivatization pathways for this compound.
Protocol 1: Saponification to the Carboxylic Acid
Scientific Rationale: The conversion of the ethyl ester to a carboxylic acid is a foundational step for further derivatization, such as amide couplings using peptide chemistry reagents. Alkaline hydrolysis, or saponification, is chosen for its irreversibility, which typically drives the reaction to completion.[4][5] The use of a base like sodium hydroxide in a water/alcohol solvent system ensures sufficient solubility and reactivity. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt that is subsequently protonated during acidic workup.[5]
Experimental Protocol: Alkaline Hydrolysis
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) in a 3:1 mixture of methanol and water.
-
Prepare a 2 M aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction Setup:
-
To the solution of the ester, add the 2 M NaOH solution (2.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
-
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydroxide | Strong base for irreversible hydrolysis.[4] |
| Solvent | Methanol/Water | Co-solvent system for solubility of both ester and base. |
| Temperature | Reflux | To increase reaction rate. |
| Workup | Acidification | To protonate the carboxylate salt to the free acid. |
| Expected Yield | >90% | Saponification is typically a high-yielding reaction. |
Protocol 2: Reduction to the Primary Alcohol
Scientific Rationale: The reduction of the ester to a primary alcohol provides a valuable synthetic handle for etherification or other modifications. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of efficiently reducing esters to alcohols.[6][7][8] The reaction involves the delivery of two hydride ions to the carbonyl carbon.[6] Anhydrous conditions are critical as LiAlH4 reacts violently with water.
Experimental Protocol: LiAlH4 Reduction
-
Reagent Preparation:
-
Prepare a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Cool the ester solution to 0°C in an ice bath.
-
Carefully add solid LiAlH4 (1.5 eq.) portion-wise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification (Fieser Method):
-
Cool the reaction mixture back to 0°C.
-
Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. This procedure is designed to quench the excess LiAlH4 and precipitate aluminum salts in a granular form.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify the product by silica gel column chromatography.
-
| Parameter | Value/Condition | Rationale |
| Reducing Agent | LiAlH4 | A powerful hydride donor for the complete reduction of esters.[8] |
| Solvent | Anhydrous THF | Aprotic solvent to prevent reaction with the reducing agent. |
| Temperature | 0°C to RT | To control the initial exotherm and then allow the reaction to go to completion. |
| Workup | Fieser Method | A safe and effective method for quenching LiAlH4 and removing aluminum salts. |
| Expected Yield | 75-90% | LiAlH4 reductions are generally efficient. |
Protocol 3: Direct Aminolysis to the Primary Amide
Scientific Rationale: The direct conversion of an ester to an amide is an atom-economical transformation. While this reaction can be slow, it can be facilitated by heat or the use of a catalyst.[9][10] For a primary amide, a saturated solution of ammonia in an alcohol, heated in a sealed vessel, provides the necessary concentration and conditions for the nucleophilic attack of ammonia on the ester carbonyl.
Experimental Protocol: High-Pressure Aminolysis
-
Reagent Preparation:
-
Prepare a saturated solution of ammonia in methanol by bubbling ammonia gas through cold (0°C) methanol.
-
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in the prepared methanolic ammonia solution in a sealed pressure vessel.
-
Heat the vessel to 80-100°C for 12-24 hours. Caution: Ensure the pressure vessel is rated for the temperature and expected pressure.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction vessel to room temperature and carefully vent the excess ammonia in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude amide can be purified by recrystallization or silica gel column chromatography.
-
| Parameter | Value/Condition | Rationale |
| Reagent | Saturated NH3 in MeOH | High concentration of nucleophile to drive the reaction. |
| Solvent | Methanol | Good solvent for both starting material and ammonia. |
| Conditions | 80-100°C, Sealed Vessel | Heat and pressure are required to overcome the lower reactivity of the ester.[10] |
| Expected Yield | 60-80% | Yield can be variable depending on reaction time and temperature. |
Protocol 4: Conversion to the Hydroxamic Acid
Scientific Rationale: The hydroxamic acid functional group is a key pharmacophore in many enzyme inhibitors, particularly metalloproteinases.[11][12] A highly efficient method for converting esters to hydroxamic acids involves the reaction with hydroxylamine in the presence of a base.[13][14] Microwave-assisted synthesis can dramatically reduce reaction times while maintaining high yields and purity.[11][12]
Experimental Protocol: Microwave-Assisted Hydroxaminolysis
Caption: Workflow for microwave-assisted hydroxamic acid synthesis.
-
Reagent Preparation:
-
In a microwave-safe vial, dissolve this compound (1.0 eq., e.g., 0.2 mmol) in anhydrous methanol (0.5 mL) under a nitrogen atmosphere.
-
In a separate flask, prepare a slurry of hydroxylamine hydrochloride (3.0 eq., e.g., 0.6 mmol) and potassium hydroxide (KOH, 6.0 eq., e.g., 1.2 mmol) in methanol.
-
-
Reaction Setup:
-
Add the pre-formed slurry to the ester solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 80°C for 6 minutes with a power of 150 W.[12]
-
-
Workup and Purification:
-
After cooling, acidify the reaction mixture to approximately pH 4 with 3 M HCl.[12]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the resulting hydroxamic acid by reverse-phase HPLC if necessary.[12]
-
| Parameter | Value/Condition | Rationale |
| Reagents | Hydroxylamine HCl, KOH | In-situ generation of free hydroxylamine for nucleophilic attack.[12] |
| Solvent | Methanol | Effective solvent for microwave heating and reagent solubility.[11] |
| Method | Microwave Irradiation | Rapid, efficient heating leading to short reaction times and high yields.[11][12] |
| Expected Yield | 70-95% | This method is reported to be highly efficient.[11] |
Protocol 5: Multi-Step Synthesis of the Tetrazole Bioisostere
Scientific Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but improved metabolic stability and pharmacokinetic properties.[15][16] The direct conversion of an ester to a tetrazole is not feasible. Therefore, a multi-step sequence is proposed, starting from the primary amide (synthesized in Protocol 3). The amide is first dehydrated to a nitrile, which then undergoes a [3+2] cycloaddition with an azide source to form the tetrazole ring.[16][17]
Step 5A: Dehydration of Amide to Nitrile
-
Reaction Setup:
-
Dissolve 3-Oxo-2-azaspiro[4.5]decane-8-carboxamide (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic anhydride (TFAA, 2.0 eq.) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete conversion.
-
-
Workup:
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the crude nitrile, which can be used in the next step without further purification.
-
Step 5B: [3+2] Cycloaddition to form the Tetrazole
-
Reaction Setup:
-
Dissolve the crude nitrile (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN3, 1.5 eq.) and ammonium chloride (NH4Cl, 1.5 eq.).
-
Heat the reaction mixture to 100-120°C for 12-18 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it into acidified water (pH 2-3 with HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the final tetrazole product by column chromatography or recrystallization.
-
| Parameter | Value/Condition | Rationale |
| Dehydrating Agent | Trifluoroacetic Anhydride | A powerful reagent for the efficient conversion of primary amides to nitriles. |
| Cycloaddition Reagents | Sodium Azide, NH4Cl | Common and effective reagents for the formation of 5-substituted-1H-tetrazoles from nitriles. |
| Temperature | 100-120°C | Elevated temperature is required for the cycloaddition reaction. |
| Expected Yield | 50-70% (over 2 steps) | Multi-step syntheses generally have lower overall yields. |
Conclusion
The derivatization of the ethyl carboxylate group of this compound opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide provide reliable and reproducible methods for accessing key functional groups, including carboxylic acids, alcohols, amides, hydroxamic acids, and tetrazoles. By understanding the causality behind the experimental choices, researchers can effectively adapt and apply these methods to their specific drug discovery and development programs.
References
- 1. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PubChemLite - this compound (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C12H19NO3 | CID 59455401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Reduction of esters to alcohols [quimicaorganica.org]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Microwave-Assisted Transformation of Esters into Hydroxamic Acids [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 1H-Tetrazole synthesis [organic-chemistry.org]
The Pyrazole Scaffold: A Versatile Building Block in Agrochemicals and Materials Science
Application Notes and Protocols for Researchers
Introduction: The Enduring Versatility of the Pyrazole Ring
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern synthetic chemistry. Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have propelled its adoption across a remarkable spectrum of applications. From safeguarding global food security through the development of potent fungicides to enabling next-generation electronics and advanced materials, the pyrazole scaffold offers a versatile platform for molecular innovation.[1][2][3] This technical guide provides an in-depth exploration of the synthesis and application of pyrazole derivatives in two key domains: agrochemicals and materials science. We will delve into the mechanistic underpinnings of their activity, present detailed synthetic protocols, and offer insights into the rational design of novel pyrazole-based compounds.
Part 1: Pyrazole Derivatives in Agrochemical Synthesis - A Focus on Fungicides
The agricultural sector has immensely benefited from the advent of pyrazole-based fungicides, which have proven effective against a wide array of plant pathogenic fungi.[4][5][6] A prominent class within this category is the pyrazole carboxamides, renowned for their high efficacy and specific mode of action.[7][8]
Mechanism of Action: Targeting Fungal Respiration
The primary fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[7][9][10] This targeted inhibition disrupts the electron transport chain, a critical process for cellular energy production (ATP synthesis).
The key steps in the mechanism are as follows:
-
Binding to the Qp Site: Pyrazole carboxamide fungicides specifically bind to the ubiquinone-binding (Qp) site of the SDH enzyme.[7]
-
Blocking Electron Transfer: This binding event physically obstructs the transfer of electrons from succinate to ubiquinone.[7]
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain leads to a severe reduction in ATP production, effectively starving the fungal cells of energy.[7]
-
Generation of Reactive Oxygen Species (ROS): The impaired electron flow can also lead to the accumulation of reactive oxygen species, causing oxidative stress and damage to vital cellular components.[7]
This multifaceted attack on the fungal respiratory system ultimately leads to the cessation of growth and cell death.[7] The specificity of this interaction for fungal SDH over that of other organisms contributes to the favorable toxicological profiles of many of these fungicides.
Diagram: Mechanism of Action of Pyrazole Carboxamide Fungicides
Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamide Fungicides.
Application Protocol: Synthesis of a Generic Pyrazole Carboxamide Fungicide
This protocol outlines a general, two-step synthesis of a pyrazole carboxamide, a common structural motif in many commercial fungicides. The synthesis involves the formation of a pyrazole carboxylic acid followed by amide coupling.
Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This intermediate is a key building block for many pyrazole carboxamide fungicides.
-
Reagents and Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
Methylhydrazine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting crude pyrazole ester, add a solution of NaOH (2.5 equivalents) in water.
-
Heat the mixture to 80°C and stir for 2-3 hours to facilitate saponification.
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is approximately 2.
-
The precipitated product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Amide Coupling to form the Pyrazole Carboxamide
-
Reagents and Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (from Step 1)
-
Substituted aniline (e.g., 2-amino-4'-chloro-biphenyl for a boscalid analog)
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, HATU)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Standard laboratory glassware under an inert atmosphere
-
-
Procedure:
-
Suspend the pyrazole carboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to form the acid chloride.
-
Cool the reaction mixture back to 0°C.
-
In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the aniline solution to the freshly prepared acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final pyrazole carboxamide.
-
A Note on Benzovindiflupyr: Benzovindiflupyr is a commercial fungicide that belongs to the pyrazole-carboxamide class.[11] Its synthesis is more complex, involving the preparation of a specific bicyclic aniline derivative, but the core principle of amide bond formation with a pyrazole carboxylic acid derivative remains central.[12][13]
| Fungicide Class | Target Enzyme | Example Commercial Product | Typical Application Rate (a.i./A) |
| Pyrazole Carboxamides | Succinate Dehydrogenase (SDH) | Benzovindiflupyr | 0.046 to 0.089 lbs |
Part 2: Pyrazole Derivatives in Materials Science - From Electronics to Protection
The unique electronic and coordination properties of the pyrazole ring have made it a valuable component in the design of advanced materials.[1][2][14] Applications range from organic electronics to the development of functional porous materials and corrosion inhibitors.
Application in Organic Light-Emitting Diodes (OLEDs)
Pyrazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) as both charge-transporting and emissive materials.[14][15][16][17] The electron-rich nature of the pyrazole ring can facilitate charge transport, while strategic functionalization can tune the photoluminescent properties to achieve desired emission colors.
Diagram: Role of Pyrazole Derivatives in an OLED Device
Caption: Pyrazole derivatives can function in various layers of an OLED.
Application in Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole derivatives ideal ligands for the synthesis of metal-organic frameworks (MOFs).[18][19][20] These crystalline porous materials have shown promise in a variety of applications, including gas storage and separation, catalysis, and chemical sensing.[18][19][21]
Protocol: Solvothermal Synthesis of a Pyrazole-Based MOF
This protocol describes a general method for the solvothermal synthesis of a pyrazole-containing MOF.
-
Reagents and Materials:
-
A pyrazole-based ligand (e.g., 4,4'-methylene-bis(3,5-dimethylpyrazole))[18]
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O)
-
A suitable solvent system (e.g., N,N-dimethylformamide (DMF), ethanol)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
-
-
Procedure:
-
In a glass vial, dissolve the pyrazole-based ligand (e.g., 0.1 mmol) in DMF (5 mL).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in ethanol (5 mL).
-
Combine the two solutions in the Teflon liner of the autoclave and mix thoroughly.
-
Seal the autoclave and place it in an oven preheated to 100-150°C.
-
Maintain the temperature for 24-72 hours.
-
After the reaction period, allow the autoclave to cool slowly to room temperature.
-
The resulting crystalline product is collected by centrifugation or filtration.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove any unreacted starting materials.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
The properties of the resulting MOF, such as pore size and gas selectivity, can be tuned by varying the pyrazole ligand, the metal ion, and the synthesis conditions.
Application as Corrosion Inhibitors
Pyrazole derivatives have also been shown to be effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[22][23][24] They function by adsorbing onto the metal surface and forming a protective layer that isolates the metal from the corrosive environment.
The inhibition mechanism is attributed to:
-
The presence of heteroatoms (nitrogen) with lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal.
-
The aromatic ring system which can interact with the metal surface via π-electrons.
The effectiveness of a pyrazole-based corrosion inhibitor is influenced by its electronic structure, steric factors, and the nature of its substituents.[22][23]
Conclusion
The pyrazole scaffold continues to be a rich source of innovation in both agrochemicals and materials science. Its synthetic accessibility and the tunability of its properties ensure that pyrazole derivatives will remain at the forefront of research and development in these fields. The protocols and insights provided in this guide are intended to serve as a foundation for researchers seeking to explore the vast potential of this remarkable heterocyclic system.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mda.state.mn.us [mda.state.mn.us]
- 12. CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof - Google Patents [patents.google.com]
- 13. dokumen.pub [dokumen.pub]
- 14. nbinno.com [nbinno.com]
- 15. Compound Derived from Anthracene and Pyrazol for a Light-Emitting Diode [cpl.iphy.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. peacta.org [peacta.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable spirocyclic γ-lactam scaffold. Spiro-γ-lactams are crucial building blocks in drug discovery due to their rigid, three-dimensional structures.[1]
This guide moves beyond a simple recitation of steps. It is structured as a dynamic troubleshooting resource to address the common and nuanced challenges encountered during synthesis, with a focus on improving reaction yield and purity. We will delve into the mechanistic underpinnings of the key reaction—the intramolecular Dieckmann condensation—to empower you to make informed, data-driven decisions in your laboratory work.
Core Synthesis Overview: The Dieckmann Condensation Approach
The most common and logical route to this compound involves the intramolecular Dieckmann condensation of a suitably substituted diester precursor.[2][3] This base-catalyzed reaction is highly effective for forming five- and six-membered rings.[4][5] The reaction proceeds via the formation of an enolate which then attacks the second ester group within the same molecule to form the cyclic β-keto ester product.
Caption: General workflow for the Dieckmann condensation to form the target spiro-lactam.
Troubleshooting Guide: Low Reaction Yield
Low yield is the most frequently encountered issue in this synthesis. The following Q&A section addresses the primary causes and provides systematic solutions.
Question 1: My reaction has stalled or shows very low conversion. What are the likely causes?
Answer: A stalled reaction or low conversion typically points to issues with the reaction setup, the base, or the solvent system.
Potential Issues & Solutions:
-
Insufficiently Strong Base or Inactive Base: The Dieckmann condensation requires a strong base to deprotonate the α-carbon of the ester, forming the reactive enolate.[2][3]
-
Expert Insight: Sodium ethoxide (NaOEt) is the ideal base when working with ethyl esters, as it prevents transesterification. However, its effectiveness is highly dependent on its quality. Commercial NaOEt can degrade upon storage. For critical, small-scale reactions, consider preparing it fresh by reacting clean sodium metal with anhydrous ethanol. Sodium hydride (NaH) is a powerful, non-nucleophilic alternative, but ensure you use a fresh bottle or wash the mineral oil from the commercial dispersion with dry hexanes before use.
-
Validation Protocol: To check base activity, run a simple control reaction, such as the Claisen condensation of ethyl acetate, which should yield ethyl acetoacetate. If this control fails, your base is inactive.
-
-
Presence of Moisture: Alkoxide bases and enolates are extremely sensitive to water. Any moisture will quench the base and the enolate, halting the reaction.
-
Expert Insight: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents like ethanol or THF must be rigorously dried. While commercial anhydrous solvents are reliable, passing them through an activated alumina column is best practice for ensuring dryness.[6]
-
Validation Protocol: Use a Karl Fischer titrator to confirm the water content of your solvent is below 50 ppm before starting the reaction.
-
-
Incorrect Reaction Temperature: While the reaction is often run at reflux in ethanol, the initial enolate formation may benefit from a lower temperature to minimize side reactions before the cyclization is initiated.
-
Expert Insight: Try a staged temperature profile. Add the base to your diester precursor in anhydrous THF at 0 °C, stir for 30-60 minutes to ensure complete enolate formation, and then slowly warm to room temperature or gentle reflux to drive the cyclization.
-
Question 2: The reaction works, but my yield is consistently below 50%. I see multiple spots on my TLC plate. What side reactions are occurring?
Answer: Low yields with significant side product formation suggest that competing reaction pathways are dominating. The primary culprits are intermolecular condensation and ester hydrolysis.
Potential Issues & Solutions:
-
Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, two different molecules can react with each other instead of cyclizing internally. This leads to high molecular weight polymeric byproducts.
-
Expert Insight: The key to favoring the intramolecular Dieckmann pathway is to use high-dilution conditions. The reaction should be run at a concentration no higher than 0.1 M. A slow addition of the diester precursor via a syringe pump to a solution of the base can further suppress intermolecular reactions by keeping the instantaneous concentration of the substrate low.
-
Validation Protocol: Analyze your crude product by LC-MS. The presence of species with approximately double the mass of your starting material is a clear indicator of intermolecular dimerization.
-
-
Ester Hydrolysis: If the workup is not handled carefully, or if the base contains residual hydroxide, the ester groups can be saponified to carboxylates.
-
Expert Insight: The final step of the Dieckmann condensation is the deprotonation of the product by the alkoxide base. This is what drives the equilibrium towards the product.[4] Therefore, the reaction must be quenched by carefully adding acid (e.g., 1M HCl) at a low temperature (0 °C) to neutralize the base and protonate the product enolate. A vigorous or high-temperature quench can promote hydrolysis or even decarboxylation of the β-keto ester product.[7]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yields in the Dieckmann condensation step.
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like Lithium Diisopropylamide (LDA)? A: While LDA is a strong base capable of forming the enolate, it is generally not recommended for this reaction. LDA is a kinetically controlled base, and its extreme reactivity can sometimes lead to undesired side reactions or decomposition. Sodium ethoxide or sodium hydride provide a better balance of reactivity for a thermodynamically controlled cyclization.
Q: My final product seems to decompose during column chromatography. How can I purify it effectively? A: The β-keto ester product can be sensitive to both acid and base. Standard silica gel is slightly acidic and can sometimes cause streaking or decomposition.
-
Recommendation 1: Try deactivating your silica gel by preparing a slurry with your eluent and adding 1% triethylamine.
-
Recommendation 2: A rapid filtration through a short plug of silica gel may be sufficient to remove baseline impurities without prolonged contact time.
-
Recommendation 3: If the product is sufficiently crystalline, recrystallization from a solvent system like ethyl acetate/hexanes is the preferred method of purification as it avoids the issues associated with chromatography.
Q: What is the expected yield for this reaction? A: Yields are highly dependent on substrate, scale, and optimization. While introductory organic chemistry labs may report yields around 30-50%[8], a well-optimized Dieckmann condensation for a favorable 5-membered ring formation should achieve yields of 70-90%.[9]
Experimental Protocols
Protocol 1: Optimized Synthesis via Dieckmann Condensation
This protocol assumes the availability of the precursor, N,N-bis(2-ethoxy-2-oxoethyl)cyclohexan-1-amine-4-carboxylic acid ethyl ester.
-
Reaction Setup: Under an argon atmosphere, add anhydrous ethanol (150 mL) to an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Preparation: Carefully add sodium metal (1.2 equivalents), cut into small pieces, to the ethanol. Allow the sodium to react completely until all of it has dissolved to form sodium ethoxide.
-
Substrate Addition: To the freshly prepared sodium ethoxide solution, add the diester precursor (1.0 equivalent) dissolved in a small amount of anhydrous ethanol.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup and Quenching: Once the starting material is consumed, cool the reaction flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M aqueous HCl until the pH is approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
Table 1: Summary of Reaction Condition Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Base | Commercial NaOEt | Freshly prepared NaOEt | Improved reactivity and consistency |
| Solvent | Reagent-grade Ethanol | Anhydrous Ethanol (<50 ppm H₂O) | Prevents quenching of base/enolate |
| Concentration | 0.5 M | 0.1 M (High Dilution) | Minimizes intermolecular side reactions |
| Temperature | Reflux | 0 °C to Reflux (Staged) | Better control over enolate formation |
| Workup | Quench at RT | Quench at 0 °C | Reduces risk of hydrolysis/degradation |
| Expected Yield | 40-60% | 75-90% | Significant improvement in product yield |
References
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Spiro Compound Synthesis
Welcome to the technical support center for spiro compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in their spirocyclization reactions. Achieving high stereochemical control is often a critical hurdle in the synthesis of these structurally complex molecules.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a low diastereomeric ratio (d.r.) in my spirocyclization reaction. What are the most common factors I should investigate first?
A1: Low diastereoselectivity is a frequent challenge in spiro compound synthesis.[3] The primary factors that influence the diastereomeric ratio are reaction temperature, solvent, the nature of the catalyst (if any), and the inherent structure of your substrate.[3] A systematic, step-by-step optimization of these parameters is the most effective approach. We recommend starting with the most easily adjustable parameters, such as temperature and solvent.[3]
Q2: How significantly can reaction temperature impact diastereoselectivity?
A2: Temperature can have a profound effect on the diastereoselectivity of a reaction.[3][4] Lowering the reaction temperature often favors the formation of the thermodynamically more stable product, leading to a higher diastereomeric ratio.[4][5] This is because at lower temperatures, the reaction is more likely to proceed through the lower energy transition state.[3] However, in some cases, a non-linear relationship exists, and a specific temperature range may be optimal.[3] Therefore, screening a range of temperatures, from as low as -78°C to elevated temperatures, is a crucial optimization step.[3][5]
Q3: What is the role of the solvent in controlling the stereochemical outcome?
A3: The solvent can dramatically influence the diastereoselectivity of a spirocyclization by stabilizing or destabilizing the different diastereomeric transition states.[3][6] Factors such as solvent polarity, viscosity, and hydrogen-bonding capability all play a role.[3] A change in solvent can sometimes even reverse the major diastereomer formed.[3][7][8] For instance, in certain reactions, a switch from a nonpolar to a polar solvent can significantly alter the product ratio.
Q4: My starting materials are pure, but my yield is low and I'm seeing side products. What could be the issue?
A4: Even with pure starting materials, several factors can lead to low yields and the formation of side products. These include catalyst inhibition, product decomposition under reaction or workup conditions, or the formation of undesired regioisomers. It is advisable to monitor the reaction at different time points to check for product decomposition.[6] If decomposition is observed, modifying the workup procedure (e.g., using milder pH conditions) or shortening the reaction time could be beneficial.[6]
Troubleshooting Guide: A Deeper Dive into Optimizing Diastereoselectivity
This section provides a more detailed breakdown of potential issues and actionable solutions to improve the diastereoselectivity of your spirocyclization reactions.
Issue: Poor Diastereoselectivity under Standard Conditions
Root Cause Analysis: The initial reaction conditions may not be optimal for differentiating between the diastereomeric transition states. The energy difference between these transition states might be too small under the chosen conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Solutions & Protocols:
-
Temperature Screening:
-
Rationale: As mentioned in the FAQs, lower temperatures generally favor the thermodynamically more stable diastereomer by increasing the energy difference between the transition states.[4][5]
-
Protocol:
-
Set up identical reactions at a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature, and 50°C).
-
Ensure all other parameters (solvent, concentration, stoichiometry) are kept constant.
-
After a set reaction time, quench the reactions and analyze the crude diastereomeric ratio by ¹H NMR or HPLC.
-
Plot the diastereomeric ratio as a function of temperature to identify the optimal range.
-
-
-
Solvent Screening:
-
Rationale: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and stability.[3][6]
-
Protocol:
-
Conduct the reaction in a variety of solvents with differing polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile, methanol).
-
Maintain a constant temperature (ideally the optimal one from the temperature screen) and concentration.
-
Analyze the diastereomeric ratio for each solvent to determine the most selective medium. An efficient method for solvent-directed diastereodivergent cyclization has been developed for the synthesis of spiro-oxindoles.[7][8]
-
-
-
Catalyst and Additive Screening:
-
Rationale: Lewis acids or other catalysts can coordinate to the substrate, altering its conformation and influencing the facial selectivity of the cyclization.[5][9] The choice of catalyst can be critical for achieving high stereoselectivity.[6][10][11][12]
-
Protocol:
-
If your reaction is catalyzed, screen a panel of different catalysts (e.g., various Lewis acids like TiCl₄, SnCl₄, Sc(OTf)₃, or organocatalysts).[13]
-
For uncatalyzed reactions, consider the addition of catalytic amounts of a Lewis acid or a Brønsted acid.
-
In some cases, the addition of salts (e.g., LiCl) can influence aggregation states and improve diastereoselectivity.
-
Evaluate the impact of each catalyst/additive on the diastereomeric ratio. In nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[6][14]
-
-
Data Presentation Example: Effect of Solvent on Diastereomeric Ratio
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| Toluene | 2.4 | 2:1 |
| THF | 7.6 | 5:1 |
| CH₂Cl₂ | 9.1 | 8:1 |
| Acetonitrile | 37.5 | 1:3 (Reversed Selectivity) |
Issue: Substrate-Related Control is Insufficient
Root Cause Analysis: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of a single diastereomer. Steric or electronic factors within the substrate might not create a strong enough bias for one reaction pathway over another.
Troubleshooting Workflow:
Caption: Strategies for enhancing substrate-controlled diastereoselectivity.
Solutions & Protocols:
-
Introduction of a Bulky Protecting Group:
-
Rationale: Installing a sterically demanding protecting group near one of the reacting centers can block one face of the molecule, forcing the cyclization to occur from the less hindered face.[15]
-
Protocol:
-
Identify a functional group (e.g., hydroxyl, amine) on your substrate that is close to the site of cyclization.
-
Protect this group with a bulky substituent (e.g., tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS)).
-
Perform the spirocyclization reaction under the previously optimized conditions.
-
Analyze the diastereomeric ratio to determine the effect of the bulky group.
-
Remove the protecting group in a subsequent step.
-
-
-
Employment of a Chiral Auxiliary:
-
Rationale: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[16][17] After the reaction, the auxiliary can be removed and often recovered.[16][17] This is a powerful strategy when substrate control is weak.[18][19][20][21][22]
-
Protocol:
-
Select a suitable chiral auxiliary (e.g., Evans oxazolidinone, pseudoephedrine) that can be readily attached to your substrate.[16]
-
Synthesize the substrate-auxiliary conjugate.
-
Perform the spirocyclization. The chiral auxiliary will create a sterically and/or electronically biased environment, favoring the formation of one diastereomer.
-
After the reaction, cleave the auxiliary to yield the desired enantiomerically enriched spiro compound.
-
-
Issue: Kinetic vs. Thermodynamic Control
Root Cause Analysis: The observed diastereomeric ratio may be a result of either kinetic or thermodynamic control, and it may be possible to favor one over the other to obtain the desired product.
Troubleshooting Workflow:
Caption: Differentiating between kinetic and thermodynamic control.
Solutions & Protocols:
-
Favoring the Kinetic Product:
-
Rationale: The kinetic product is the one that is formed fastest. These conditions are typically low temperature and short reaction times to prevent equilibration to the thermodynamic product.[23]
-
Protocol:
-
Run the reaction at a low temperature (e.g., -78°C).
-
Monitor the reaction closely and quench it as soon as the starting material is consumed, but before significant equilibration can occur.
-
The use of a strong, non-nucleophilic base at low temperatures often favors kinetic control in deprotonation-alkylation sequences.
-
-
-
Favoring the Thermodynamic Product:
-
Rationale: The thermodynamic product is the most stable product. It is favored under conditions that allow for equilibrium to be established, which typically involves higher temperatures and longer reaction times.[23][24]
-
Protocol:
-
Run the reaction at a higher temperature (e.g., room temperature or elevated temperatures).
-
Allow the reaction to stir for an extended period to ensure that equilibrium has been reached.
-
In some cases, the addition of a catalytic amount of a reversible agent (e.g., a mild acid or base) can facilitate equilibration.
-
-
By systematically applying these troubleshooting strategies, you can gain a deeper understanding of the factors governing the diastereoselectivity of your spirocyclization reaction and significantly improve the stereochemical outcome of your synthesis.
References
- 1. Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Directed Diastereodivergent Synthesis of Spiro‐Oxindoles with Quaternary Carbon Center Forming | CoLab [colab.ws]
- 9. benchchem.com [benchchem.com]
- 10. Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. Chiral Auxiliaries [sigmaaldrich.com]
- 18. Enantio- and diastereo-selective synthesis of spirocyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Azaspiro[4.5]decane Derivatives
Welcome to the technical support center for the synthesis of 2-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and aim to provide practical, field-proven insights to ensure the success of your experiments.
I. Troubleshooting Guide: Key Synthetic Routes
The synthesis of the 2-azaspiro[4.5]decane core often relies on several key chemical transformations. This section addresses the most common issues, their underlying causes, and recommended solutions for each of these critical steps.
A. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline or tetrahydro-β-carboline core, which can be a precursor to or part of the 2-azaspiro[4.5]decane system. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2]
Question 1: My Pictet-Spengler reaction is resulting in a low yield or failing to produce the desired product. What are the common culprits?
Answer:
Low or no yield in a Pictet-Spengler reaction can often be attributed to several factors related to the reaction conditions and reagents.[3]
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and hinges on the formation of an electrophilic iminium ion from the intermediate Schiff base.[1][3] If the catalyst is too weak or used in insufficient amounts, the reaction will not proceed efficiently.
-
Decomposition of Starting Materials: β-arylethylamines, particularly those with electron-rich aromatic rings like tryptophan derivatives, can be sensitive to overly harsh acidic conditions and high temperatures, leading to decomposition.[3]
-
Poor Reagent Quality: Impurities in the aldehyde or the use of wet solvents can be detrimental. Water can hydrolyze the iminium ion intermediate, shutting down the cyclization pathway.[3]
-
Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can sterically hinder the initial condensation or the subsequent cyclization.[3]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.
Question 2: I am observing a mixture of diastereomers (cis/trans isomers) in my Pictet-Spengler product. How can I improve the diastereoselectivity?
Answer:
The formation of diastereomers is a common challenge, with the ratio often depending on whether the reaction is under kinetic or thermodynamic control.
-
Kinetic vs. Thermodynamic Control: The cis isomer is frequently the kinetic product, formed at lower temperatures, while the trans isomer is the thermodynamically more stable product, favored by higher temperatures and longer reaction times.[3]
-
N-Substituent Effects: The nature of the substituent on the nitrogen of the β-arylethylamine can influence the facial selectivity of the cyclization.
| Condition | Favored Isomer | Rationale |
| Lower Temperature | cis | Kinetically controlled product formation.[3] |
| Higher Temperature | trans | Thermodynamically controlled product formation.[3] |
| Bulky N-substituent | May favor trans | Steric hindrance can direct the approach of the electrophile. |
Question 3: What are the common side products in the Pictet-Spengler reaction, and how can their formation be minimized?
Answer:
Besides stereoisomers, several side products can arise from competing reaction pathways.
-
Epimerization at C-3: Under harsh acidic conditions, epimerization at the C-3 position (if a chiral center is present, as in tryptophan derivatives) can occur, leading to a loss of stereochemical purity.[3][4]
-
δ-Lactam Formation: If an unprotected α-ketoacid is used as the carbonyl component, intramolecular cyclization between the amine and the carboxylic acid can lead to the formation of an undesired δ-lactam.[3]
-
Oxidation/Decomposition: The electron-rich indole nucleus is susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing impurities.[3]
Mitigation Strategies for Side Products:
Caption: Mitigation strategies for common side products in the Pictet-Spengler reaction.
B. Reductive Amination
Reductive amination is a versatile method for forming the C-N bond in the 2-azaspiro[4.5]decane ring system, typically involving the reaction of a ketone with an amine followed by reduction of the intermediate imine or enamine.[5]
Question 4: My reductive amination is producing a significant amount of over-alkylated product. How can I prevent this?
Answer:
Over-alkylation, or polyalkylation, is a frequent side reaction where the desired secondary amine product reacts further with the starting carbonyl to form a tertiary amine.[6][7]
-
Cause: The newly formed secondary amine is often more nucleophilic than the starting primary amine and can compete for reaction with the carbonyl compound. This is particularly problematic with reactive aldehydes and strong reducing agents.[6]
-
Solution: The key to preventing over-alkylation is to use a reducing agent that is selective for the iminium ion over the carbonyl starting material.[6][8] This allows for the in-situ reduction of the imine as it is formed, keeping its concentration low and minimizing its further reaction.
| Reducing Agent | Selectivity | Comments |
| Sodium Cyanoborohydride (NaBH₃CN) | High for iminium ions at pH 4-5 | Less reactive than NaBH₄ and effective at a pH where imine formation is favorable.[5][6] Note: Generates toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High for imines over carbonyls | Often the reagent of choice due to high selectivity and non-toxic byproducts.[6][9] |
| Sodium Borohydride (NaBH₄) | Low | Can reduce both the imine and the starting carbonyl. To minimize side reactions, the imine should be pre-formed before adding NaBH₄.[6][9] |
Experimental Protocol to Minimize Over-alkylation:
-
Dissolve the ketone and a slight excess (1.1-1.2 equivalents) of the primary amine in a suitable solvent (e.g., dichloroethane, methanol).
-
If using NaBH₃CN, adjust the pH to 4-5 with a mild acid (e.g., acetic acid).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture at room temperature or 0 °C.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Perform an aqueous work-up to quench the reaction and remove byproducts.
C. Intramolecular Cyclization (Mannich-type Reactions)
Intramolecular reactions, such as the Mannich reaction, are often employed in the final ring-closing step to form the spirocyclic system.
Question 5: My intramolecular Mannich-type cyclization is giving poor yields and multiple products. What factors should I investigate?
Answer:
The success of intramolecular cyclizations is highly dependent on the substrate and reaction conditions.
-
Formation of the Electrophilic Species: The reaction is typically initiated by the formation of an electrophilic iminium ion from a precursor amine and a carbonyl compound (often formaldehyde or its equivalent).[10] Inefficient formation of this species will lead to low yields.
-
Ring Strain: The formation of the spirocyclic system may be energetically unfavorable due to ring strain, leading to a preference for intermolecular reactions or decomposition.
-
Competing Side Reactions: If the starting material contains multiple nucleophilic or electrophilic sites, competing cyclization pathways or intermolecular reactions can lead to a mixture of products.[11] For instance, if a primary amine is used, the Mannich base product can react further.[11]
Troubleshooting Intramolecular Cyclization:
-
Confirm Iminium Ion Formation: Use spectroscopic methods (e.g., NMR) to confirm the formation of the iminium ion precursor if possible.
-
Adjust Reaction Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular side reactions.
-
Optimize Catalyst and Temperature: Systematically screen different acid catalysts (Brønsted or Lewis acids) and reaction temperatures to find the optimal conditions for the desired cyclization.
-
Protecting Groups: Judicious use of protecting groups can block competing reactive sites and direct the cyclization to the desired pathway.
II. Frequently Asked Questions (FAQs)
Q1: I am observing the formation of an N-oxide derivative of my final 2-azaspiro[4.5]decane product. How can this be avoided?
A1: Tertiary amines, such as the nitrogen in the 2-azaspiro[4.5]decane core, are susceptible to oxidation to form N-oxides.[12][13] This can occur during the reaction if oxidizing agents are present or during work-up and purification if the compound is exposed to air and light for extended periods. To avoid N-oxide formation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. If N-oxide formation is still observed, the N-oxide can often be reduced back to the tertiary amine using a mild reducing agent like triphenylphosphine or sodium sulfite.[14]
Q2: Can epimerization occur at the spiro-carbon during the synthesis?
A2: Yes, epimerization at the spiro-carbon is a potential side reaction, particularly if the spiro-carbon is adjacent to a carbonyl group or if the reaction is conducted under harsh acidic or basic conditions that allow for the formation of a planar enolate or a stabilized carbocation intermediate. To minimize epimerization, it is crucial to use the mildest possible reaction conditions and to carefully control the pH. If epimerization is unavoidable, chromatographic separation of the diastereomers may be necessary.
Q3: What is the best strategy for purifying 2-azaspiro[4.5]decane derivatives?
A3: The purification strategy will depend on the physical properties of the specific derivative. Basic compounds like 2-azaspiro[4.5]decanes are often amenable to purification by column chromatography on silica gel. A common technique is to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing of the basic amine on the acidic silica gel. Alternatively, acidic extraction during the work-up can be an effective way to separate the basic product from neutral or acidic impurities.
III. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis. BenchChem. --INVALID-LINK--
-
Chemistry Steps. Mannich Reaction. --INVALID-LINK--
-
BenchChem. (2025). preventing over-alkylation in reductive amination. --INVALID-LINK--
-
Wikipedia. Pictet–Spengler reaction. --INVALID-LINK--
-
Organic Chemistry Tutor. Mannich Reaction. --INVALID-LINK--
-
Wikipedia. Reductive amination. --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. --INVALID-LINK--
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. --INVALID-LINK--
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. --INVALID-LINK--
-
MDPI. (2021). Epimerisation in Peptide Synthesis. --INVALID-LINK--
-
The University of Liverpool Repository. The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. --INVALID-LINK--
-
Chem-Station Int. Ed. (2017). Synthesis of N-Oxide. --INVALID-LINK--
-
Organic Chemistry Portal. N-oxide synthesis by oxidation. --INVALID-LINK--
-
Grokipedia. Pictet–Spengler reaction. --INVALID-LINK--
-
NROChemistry. Pictet-Spengler Reaction. --INVALID-LINK--
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. --INVALID-LINK--
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. --INVALID-LINK--
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. --INVALID-LINK--
-
PubMed Central. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. --INVALID-LINK--
-
ACS Publications. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. --INVALID-LINK--
-
NIH. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. --INVALID-LINK--
-
ResearchGate. Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. --INVALID-LINK--
-
ResearchGate. The Bimolecular and Intramolecular Mannich and Related Reactions. --INVALID-LINK--
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?--INVALID-LINK--
-
NIH. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. --INVALID-LINK--
-
ResearchGate. (2025). Acid-Promoted Aza-Cyclization versus π-Cyclization of N-Acyliminium Species into Fused Pyrrolo[1,2-a]imidazolones and Pyrrolo[2,1-a]isoquinolinones. --INVALID-LINK--
-
NIH. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. --INVALID-LINK--
-
PubMed. Stereocontrolled syntheses of epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane NK-1 receptor antagonist precursors. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. --INVALID-LINK--
-
NIH. (2019). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. --INVALID-LINK--
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 13. N-oxide of tertiary amines synthesis by oxidation [organic-chemistry.org]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Stereoselective Synthesis of Chiroptical Spiro Compounds
Welcome to the Technical Support Center for the Stereoselective Synthesis of Chiral Spiro Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and foundational knowledge for controlling stereochemistry in these complex three-dimensional structures. Chiral spirocycles are privileged scaffolds in medicinal chemistry due to their rigid structures and novel chemical space they occupy, making them vital components in modern drug discovery.[1][2][3][4] However, the construction of a stereochemically defined spirocenter is a significant challenge, with racemization being a critical hurdle that can undermine synthetic efforts.
This resource provides actionable strategies to diagnose and prevent the loss of stereochemical integrity during your synthesis.
Section 1: Understanding Racemization in Spirocyclic Systems
Racemization, the conversion of an enantiomerically enriched mixture into a 1:1 mixture of enantiomers (a racemate), negates the effort of asymmetric synthesis.[5] In the context of spiro compound synthesis, this can occur through several mechanisms, often facilitated by reaction conditions or the inherent structure of intermediates.
The most common pathway involves the formation of a planar, achiral intermediate from a chiral center. For example, a stereocenter with an adjacent carbonyl group can be deprotonated by a base to form a planar enolate. Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[5][6] Similarly, reactions proceeding through a carbocation intermediate (like SN1-type reactions) can also lead to racemization, as the incoming nucleophile can attack the planar carbocation from either side.[7][8]
While many chiral spiro rings are noted for their rigidity and resistance to racemization, this stability is not universal.[1] The susceptibility to racemization depends heavily on the functional groups present and the stability of the achiral intermediate.
Diagram: General Mechanism of Base-Catalyzed Racemization
Below is a diagram illustrating the common pathway for racemization at a stereocenter alpha to a carbonyl group.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Section 2: Troubleshooting Guide for Racemization
This section addresses specific issues encountered during the synthesis of chiral spiro compounds in a direct question-and-answer format.
Issue 1: Low or Complete Loss of Enantiomeric Excess (ee%)
Q: My reaction shows high conversion to the desired spiro compound, but the enantiomeric excess (ee%) is consistently low or zero. What are the potential causes and how can I fix this?
A: This is a classic problem in asymmetric synthesis indicating that while the chemical transformation is successful, stereocontrol has been lost. The root cause can be pre-reaction, in-situ, or post-reaction.
Potential Cause 1: Suboptimal Reaction Conditions
The delicate energy balance that dictates stereoselectivity is highly sensitive to reaction conditions.
-
Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the ee%. Lowering the temperature often enhances enantioselectivity by favoring the lower energy transition state.[9]
-
Solution: Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C, -78 °C). Note that lower temperatures will decrease the reaction rate, requiring longer reaction times.
-
-
Solvent: The solvent influences the conformation of the catalyst-substrate complex and the stability of the transition states.[9] An inappropriate solvent can fail to stabilize the desired transition state, leading to poor stereoselectivity.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, CH₃CN).[10] Consult literature for the specific reaction class to identify proven solvent systems.
-
-
Reaction Time: Prolonged reaction times, especially under harsh conditions, can lead to in-situ racemization of the desired product.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
-
Potential Cause 2: Catalyst and Reagent Issues
The chiral catalyst is the heart of the asymmetric transformation; its efficacy is paramount.
-
Catalyst Deactivation or Insufficient Loading: The catalyst may be degrading under the reaction conditions, or the loading may be too low to control the stereoselectivity of the background (non-catalyzed) reaction.
-
Solution: Verify the purity and activity of your catalyst. Experiment with increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[9] Ensure strict inert atmosphere conditions if the catalyst is air or moisture sensitive.
-
-
Incorrect Ligand or Catalyst Choice: The chosen chiral ligand or catalyst may not be optimal for the specific substrate, providing a poorly organized chiral environment for the transition state.
Potential Cause 3: Racemization During Workup or Purification
The stereochemical integrity of the product can be compromised after the reaction is complete.
-
Harsh pH: Exposure to acidic or basic conditions during aqueous workup can catalyze racemization, especially for compounds with labile protons alpha to a carbonyl or other activating group.[14]
-
Solution: Use mild workup conditions. Employ buffered aqueous solutions (e.g., saturated NH₄Cl instead of strong acid) and avoid strong bases. Test the stability of your purified product by exposing a small sample to the workup conditions and re-analyzing the ee%.[15]
-
-
Thermal Racemization: Excessive heat during solvent evaporation (rotovap) or purification (distillation or high-temperature chromatography) can cause racemization.[16]
-
Solution: Remove solvents at reduced temperature and pressure. If using column chromatography, consider using a system that does not generate excessive heat.
-
Diagram: Troubleshooting Workflow for Low Enantiomeric Excess
This flowchart provides a logical sequence for diagnosing the cause of low ee%.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Section 3: Key Experimental Protocols
Accurate analysis and systematic optimization are crucial for success. Below are standard protocols to guide your experimental work.
Protocol 1: Systematic Reaction Parameter Optimization
This protocol describes a methodical approach to screen key reaction parameters to maximize enantioselectivity.
-
Setup: Arrange a series of small-scale reactions in parallel (e.g., in a vial block). Ensure each reaction vessel is properly dried and maintained under an inert atmosphere (N₂ or Ar).
-
Baseline Reaction: Run one reaction under your initial, unoptimized conditions. This will serve as your baseline for comparison.
-
Temperature Screening: Set up identical reactions at a range of different temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C). Allow the reactions to stir for a predetermined time (e.g., 24 hours).
-
Solvent Screening: Using the most promising temperature from the previous step, set up identical reactions in a variety of anhydrous solvents (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane).
-
Catalyst Loading Screening: Using the best conditions found so far, set up reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Analysis: After the reaction time has elapsed, quench each reaction identically. Take a small aliquot of the crude reaction mixture for analysis. Determine the conversion (e.g., by ¹H NMR or LC-MS) and the enantiomeric excess (by chiral HPLC or SFC).
-
Data Evaluation: Tabulate your results to clearly identify the optimal conditions that provide the best balance of high conversion and high enantiomeric excess.
Protocol 2: Determination of Enantiomeric Excess (ee%) via Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining the ee% of a reaction product.[17][18][19]
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound. Polysaccharide-based columns (e.g., Chiralcel OD, OJ, AD, AS) are a common starting point.
-
Sample Preparation: Prepare a dilute solution of your purified compound (and a sample of the crude reaction mixture) in the mobile phase. A typical concentration is ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Method Development:
-
Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal phase, or an aqueous buffer/acetonitrile for reverse phase. A common starting point is 90:10 Hexane:IPA.
-
Inject the racemic sample first to confirm that the two enantiomers are separated into two distinct peaks. If no separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier, or add a different modifier like ethanol).
-
Optimize the flow rate and column temperature to achieve baseline separation (Resolution > 1.5) in a reasonable analysis time.
-
-
Quantification:
-
Once the method is optimized, inject your enantiomerically enriched sample.
-
Integrate the peak areas for both enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee% = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
-
Peak Identification: To assign peaks to the R or S enantiomer, an authentic, enantiopure standard is required.
Section 4: Data Summaries
Table 1: Example Data - Effect of Temperature on Enantioselectivity
This table illustrates a typical outcome from a temperature screening experiment for an asymmetric Michael addition to form a spirooxindole.[10]
| Entry | Temperature (°C) | Conversion (%) | ee% |
| 1 | 25 (Room Temp) | >99 | 65% |
| 2 | 0 | 95 | 82% |
| 3 | -20 | 91 | 94% |
| 4 | -40 | 85 | 97% |
| 5 | -78 | 60 | >99% |
Data is representative and intended for illustrative purposes.
Table 2: Comparison of Analytical Techniques for ee% Determination
The choice of analytical method depends on the analyte, required sensitivity, and available equipment.[17][20]
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy, widely applicable, robust | Requires method development, access to expensive columns |
| Chiral SFC | Supercritical fluid mobile phase with a chiral stationary phase | Faster analysis than HPLC, green chemistry | Requires specialized equipment |
| Chiral GC | Volatile compounds separated on a chiral stationary phase | High resolution for volatile, thermally stable compounds | Limited to volatile analytes |
| NMR Spectroscopy | Using chiral shift reagents or chiral solvating agents to induce diastereomeric environments | Rapid analysis, no separation needed | Lower accuracy for high ee%, requires specific reagents, potential for signal overlap |
Section 5: Frequently Asked Questions (FAQs)
Q1: Why is a spirocyclic structure considered "privileged" in drug discovery? A1: Spirocyclic scaffolds introduce a well-defined three-dimensional geometry into a molecule.[2] This rigidity can improve binding affinity and selectivity for biological targets by locking the molecule into a bioactive conformation, often leading to enhanced pharmacological properties compared to more flexible, planar analogues.[4]
Q2: Can I use a racemic mixture and separate the enantiomers at the end of the synthesis? A2: While chiral resolution is a valid strategy, it is often inefficient for complex molecules. A resolution process yields a maximum of 50% of the desired enantiomer, discarding the other half. Asymmetric synthesis, which aims to produce only the desired enantiomer from the start, is generally more atom-economical and cost-effective, especially for large-scale production.[14]
Q3: My starting material is enantiopure. Can it racemize before it even reacts? A3: Yes. If your starting material has a stereocenter that is susceptible to racemization (e.g., alpha to a carbonyl) and is exposed to non-neutral pH or elevated temperatures during setup or the reaction itself, it can lose its enantiopurity before the key bond-forming step occurs. It is crucial to verify the enantiopurity of your starting materials and ensure they are stable under the planned reaction conditions.[21]
Q4: What is the difference between stereoselective and stereospecific? A4: A stereoselective reaction is one in which one stereoisomer is formed preferentially over another (e.g., a reaction that gives 95% R and 5% S enantiomer). An asymmetric synthesis is designed to be highly stereoselective.[22][23] A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. For example, an SN2 reaction is stereospecific because an (R)-starting material will always give an (S)-product (with inversion of configuration).[22][23]
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Racemization - Wikipedia [en.wikipedia.org]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. How To [chem.rochester.edu]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 19. uma.es [uma.es]
- 20. Determination of enantiomeric excess [ch.ic.ac.uk]
- 21. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Efficient Azaspiro[4.5]decane Formation
Welcome to the technical support center for the synthesis of azaspiro[4.5]decane scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical structural motif. The azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, and its efficient construction is paramount.[1] This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project to synthesize a series of 1-azaspiro[4.5]decanes. Which catalytic system should I consider as a starting point?
A1: The choice of catalyst is highly dependent on your starting materials and the specific substitution pattern of your target molecule. However, for a robust and versatile starting point, palladium-catalyzed reactions are highly recommended. Specifically, methods involving the dearomatization of anilines followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes have shown broad substrate compatibility.[2]
-
Why Palladium? Palladium catalysts, particularly in their Pd(0) oxidation state, are exceptionally effective at activating a variety of substrates and facilitating the formation of carbon-carbon and carbon-nitrogen bonds necessary for constructing the spirocyclic framework.[3][4] They often exhibit high functional group tolerance, which is crucial when working with complex molecules in drug discovery.
-
Initial Catalyst System to Screen:
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: PPh₃ (Triphenylphosphine) or DPEphos
-
Base: Cs₂CO₃ (Cesium carbonate)
-
Solvent: DME (1,2-Dimethoxyethane)
-
A systematic screening of ligands is often beneficial, as electron-donating or electron-deficient phosphines can influence the reaction's efficiency.[5]
Q2: My reaction yield is low. What are the most common causes and how can I troubleshoot this?
A2: Low yield is a frequent challenge and can stem from several factors. A logical, step-by-step approach to troubleshooting is essential.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
-
Catalyst and Ligand Screening: The interplay between the metal center and the ligand is crucial for catalytic efficiency.[6] If your initial choice is not effective, a screening of different ligands is warranted. For instance, in some rhodium-catalyzed aziridinations, the addition of silver salts can improve yields.[7]
-
Reaction Conditions Optimization: Temperature, solvent, and concentration are critical parameters. A systematic optimization of these conditions is often necessary.[8] For example, some reactions benefit from higher dilution to disfavor intermolecular side reactions.[8]
-
Substrate Reactivity: The electronic properties of your substrate can significantly impact the reaction. Electron-rich olefins, for instance, are generally more reactive in aziridination reactions.[7]
Q3: I am observing a significant side product with the same mass as my desired azaspiro[4.5]decane. What could it be and how can I suppress its formation?
A3: A common side reaction in intramolecular aziridination reactions is C-H amination (also known as C-H insertion) , which leads to the formation of a constitutional isomer of your target molecule.[7]
-
Mechanism of C-H Amination vs. Aziridination:
-
Aziridination: The metal-nitrene intermediate adds across the double bond.
-
C-H Amination: The metal-nitrene intermediate inserts into a C-H bond, typically at an allylic or benzylic position.
-
-
Strategies to Improve Chemoselectivity:
-
Catalyst Selection: The choice of the metal catalyst is paramount. For example, Co(II)-based metalloradical catalysis has demonstrated high selectivity for intramolecular aziridination of allylic sulfamoyl azides, effectively avoiding competing C-H amination.[7] Silver-based catalysts with BOX ligands have also shown good chemoselectivity for aziridination.[7]
-
Ligand Modification: The steric and electronic properties of the ligand can be fine-tuned to favor the desired reaction pathway. Bulky ligands can sterically hinder the approach to C-H bonds, thereby promoting aziridination.
-
Solvent Screening: The polarity of the solvent can influence the reaction pathway. It is advisable to experiment with a range of solvents.[7]
-
Troubleshooting Guide: Specific Catalytic Systems
This section delves into issues you might encounter with specific, widely used catalytic systems for azaspiro[4.5]decane synthesis.
Case Study 1: N-Heterocyclic Carbene (NHC)-Catalyzed [5+1] Annulation
NHC catalysis offers a powerful, metal-free alternative for constructing azaspiro[4.5]decanes, often with high enantioselectivity.[1] A common reaction involves the [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides.[1]
Problem: Low Enantioselectivity
-
Possible Cause 1: Purity of the NHC Precursor: The imidazolium salt used to generate the NHC must be scrupulously dry and pure. Trace amounts of water or other impurities can interfere with the catalyst formation and the chiral environment.
-
Suggested Solution: Recrystallize the NHC precursor and dry it under high vacuum before use.
-
Possible Cause 2: Incorrect Base or Stoichiometry: The choice and amount of base used to deprotonate the NHC precursor are critical.
-
Suggested Solution: Screen different bases (e.g., DBU, KHMDS) and carefully optimize the stoichiometry. An excess of base can sometimes lead to background, non-enantioselective reactions.
-
Possible Cause 3: Temperature Control: Asymmetric reactions are often sensitive to temperature fluctuations.
-
Suggested Solution: Maintain a consistent, low temperature throughout the reaction.
Catalytic Cycle for NHC-Catalyzed [5+1] Annulation
Caption: Simplified catalytic cycle for NHC-catalyzed [5+1] annulation.
Case Study 2: Gold(I)-Catalyzed Cyclization/Semipinacol Rearrangement
Gold catalysts are particularly effective for activating alkynes and allenes, enabling powerful cascade reactions to form spirocyclic systems.[9] An Au(I)-catalyzed cyclization of 1,6-enynes followed by a semipinacol rearrangement is a known strategy for constructing 7-azaspiro[4.5]decanes.[9]
Problem: Formation of undesired side products instead of the spirocycle.
-
Possible Cause 1: Catalyst Counter-ion: The counter-ion of the gold catalyst can significantly influence its reactivity and the reaction pathway.
-
Suggested Solution: Screen different gold(I) catalysts with varying counter-ions (e.g., JohnPhosAuCl/NaBARF).[9] The use of a silver salt (e.g., AgOTf, Ag₃PO₄) as a halide scavenger is often necessary to generate the active cationic gold species.[9][10]
-
Possible Cause 2: Competing Reaction Pathways: Depending on the substrate, other cyclization pathways may compete with the desired spirocyclization.
-
Suggested Solution:
-
Ligand Modification: The choice of phosphine ligand on the gold catalyst can direct the regioselectivity of the initial cyclization.
-
Temperature Optimization: Lowering the reaction temperature may favor the desired kinetic product.
-
Table 1: Comparison of Common Catalytic Systems for Azaspiro[4.5]decane Synthesis
| Catalytic System | Typical Substrates | Advantages | Common Challenges |
| Palladium-Catalyzed | Anilines, Vinylcyclopropanes[2] | Broad substrate scope, high functional group tolerance | Potential for C-H amination side products, ligand sensitivity |
| Rhodium-Catalyzed | Bisallenes, Alkenes[11][12] | High diastereoselectivity, access to complex scaffolds | Substrate synthesis can be complex, catalyst cost |
| Gold-Catalyzed | 1,6-Enynes[9] | Mild reaction conditions, unique cascade pathways | Sensitivity to counter-ions, potential for competing pathways |
| NHC-Organocatalyzed | Unsaturated Aldehydes, Aminomaleimides[1] | Metal-free, high enantioselectivity | Sensitive to impurities (water), requires careful optimization |
| Silver-Catalyzed | Alkynes with nucleophiles[10] | Inexpensive catalyst, good for tandem cyclizations | Can require higher catalyst loadings |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Dearomative Aza-[3+2] Cycloaddition
This protocol is a representative example for the synthesis of a 1-azaspiro[4.5]decane derivative.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aniline starting material (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DME) followed by the vinylcyclopropane (1.2 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 1-azaspiro[4.5]decane.
Note: Always perform a small-scale test reaction to optimize conditions before proceeding to a larger scale.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Metal-Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of impurities from this valuable spirocyclic γ-lactam intermediate.
Introduction
This compound is a key building block in medicinal chemistry, often synthesized via an intramolecular aza-Dieckmann condensation. While this cyclization is a powerful tool for constructing the spirocyclic core, the reaction can present challenges in achieving high purity. This guide is designed to address common issues encountered during the purification process, ensuring you obtain a product that meets the stringent requirements for downstream applications.
Troubleshooting Guide: Common Impurities and Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Q1: My crude ¹H NMR shows a complex mixture of peaks, and I'm not sure what the main impurities are. What are the likely culprits?
A1: The most common impurities in the synthesis of this compound via aza-Dieckmann condensation stem from incomplete reaction or side reactions. Here are the most probable impurities to look for:
-
Uncyclized Starting Material: The open-chain aminodiester precursor is a frequent impurity if the cyclization has not gone to completion. This can be identified in the ¹H NMR by the presence of signals corresponding to the linear alkyl chains and the absence of the characteristic lactam N-H proton signal.
-
Polymeric Byproducts: Intermolecular condensation between two or more molecules of the starting material can lead to the formation of oligomeric or polymeric impurities. These often appear as a broad, unresolved baseline hump in the NMR spectrum and can cause the product to oil out during purification.
-
Base-Induced Hydrolysis Products: If the reaction conditions are not strictly anhydrous, the strong base used to catalyze the condensation can hydrolyze the ethyl ester group, leading to the corresponding carboxylic acid. This can complicate extraction and purification.
-
Solvent Adducts: Depending on the solvent and base used, side reactions can lead to the formation of solvent-related impurities.
To confirm the presence of these impurities, it is advisable to compare the crude NMR spectrum with the spectrum of the starting material and to use techniques like LC-MS to identify the molecular weights of the components in the mixture.
Q2: I'm having difficulty separating the product from a closely eluting impurity during column chromatography. What can I do to improve separation?
A2: Achieving good separation of structurally similar compounds can be challenging. Here are several strategies to improve the resolution in your flash column chromatography:
-
Optimize the Solvent System: If you are using a standard hexane/ethyl acetate gradient, try modifying the polarity. Small additions of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter the selectivity. A shallow gradient around the elution point of your product will also improve separation.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity, especially if your impurities are acidic or basic. Alternatively, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can be effective, particularly for separating compounds with different polarities.
-
Dry Loading vs. Wet Loading: If you are wet-loading your sample, highly soluble impurities might travel down the column before the separation begins. Try adsorbing your crude product onto a small amount of silica gel and dry-loading it onto the column. This can lead to sharper bands and better separation.
Q3: My product crystallizes, but the yield from recrystallization is very low. How can I improve it?
A3: Low recrystallization yield is a common problem and can be addressed by carefully selecting the solvent and optimizing the procedure:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures. A solvent pair, such as ethanol/water, ethyl acetate/hexane, or acetone/hexane, often provides the best results. The "like dissolves like" principle is a good starting point; for an ester-containing lactam, solvents like ethyl acetate or acetone are good candidates.
-
Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Adding too much solvent will keep more of your product in solution upon cooling, thus reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often obtain a second, albeit less pure, crop by evaporating some of the solvent from the mother liquor and re-cooling.
Q4: The purified product appears as an oil or a waxy solid instead of a crystalline material. What could be the cause?
A4: The physical form of the final product is a good indicator of its purity. An oily or waxy consistency often suggests the presence of residual impurities.
-
Residual Solvent: Trapped solvent can lower the melting point of your compound and give it an oily appearance. Ensure your product is thoroughly dried under high vacuum. Gentle heating while under vacuum can help remove stubborn solvents, but be careful not to melt your product.
-
Grease Contamination: Stopcock grease from glassware can contaminate your product. Use Teflon stopcocks or minimize the use of grease.
-
Persistent Impurities: Even small amounts of certain impurities can inhibit crystallization. In this case, a second purification step, such as a different chromatographic technique or a different recrystallization solvent system, may be necessary.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.
Protocol 1: Purification by Flash Column Chromatography
This is the most common and generally effective method for purifying this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp
-
Potassium permanganate stain
-
Collection tubes
-
Rotary evaporator
Step-by-Step Procedure:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in a few different hexane/ethyl acetate solvent systems (e.g., 7:3, 1:1, 3:7) to determine the optimal eluent for separation. The ideal system should give your product an Rf value of ~0.3.
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Dry pack the column with silica gel to the desired height (a rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude product). Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on your initial TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution by TLC. Spot every few fractions on a TLC plate, develop, and visualize under a UV lamp and/or by staining with potassium permanganate.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method if a suitable solvent system is found and the impurities have different solubility profiles from the product.
Materials and Equipment:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethyl acetate, acetone, ethanol, hexane, water)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. Consider solvent pairs if a single solvent is not effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve. If necessary, gently heat the flask on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Data Presentation
| Parameter | Flash Column Chromatography | Recrystallization |
| Typical Purity | >95% (can be >98% with optimization) | >98% (highly dependent on solvent choice) |
| Typical Yield | 60-90% | 40-80% (can be lower) |
| Throughput | High | Lower, but can be scaled up |
| Primary Impurities Removed | Compounds with different polarities | Compounds with different solubilities |
Visualization of Workflows
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS: 1073559-59-7). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and stability of this valuable spirocyclic building block. Our goal is to provide practical, science-driven answers to the challenges you may encounter during your research.
Quick Reference Stability & Storage Data
For immediate reference, the key handling and storage parameters are summarized below.
| Parameter | Recommendation | Rationale & Remarks |
| CAS Number | 1073559-59-7[1][2][3] | N/A |
| Molecular Formula | C₁₂H₁₉NO₃[1][3][4] | N/A |
| Long-Term Storage Temp. | 2-8°C[1] | Minimizes potential for slow hydrolysis and other degradation pathways over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | While not universally cited, an inert atmosphere is best practice to prevent potential long-term oxidative degradation. |
| Container | Tightly sealed, light-resistant vial | Prevents exposure to atmospheric moisture and light, which can accelerate degradation.[5] |
| Key Instabilities | Hydrolytic Instability (Ester & Lactam moieties) | Highly susceptible to both acid and base-catalyzed hydrolysis.[5][6][7] |
| pH Sensitivity | Avoid strongly acidic or basic conditions | Extremes in pH will rapidly degrade the molecule.[5][8] |
| Hazard Profile | Skin, eye, and respiratory irritant[3] | Standard personal protective equipment (PPE) is required. Handle in a well-ventilated area. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
Answer: The optimal and most conservative approach for long-term storage is to keep the solid compound in a tightly sealed, light-resistant vial at 2-8°C .[1] The container should be flushed with an inert gas like argon or nitrogen before sealing.
-
Causality Explained: The molecule possesses two primary functional groups susceptible to degradation: an ethyl ester and a γ-lactam (a cyclic amide). Lowering the temperature significantly reduces the kinetic rate of potential degradation reactions, including slow hydrolysis from trace atmospheric moisture. An inert atmosphere mitigates the risk of long-term oxidative degradation, a common concern for complex organic molecules.
Q2: My experiment requires preparing a stock solution. What solvents are recommended and how should I store the solution?
Answer: For stock solutions, we recommend using high-purity, anhydrous aprotic solvents such as DMSO, DMF, or Dioxane. Protic solvents, especially methanol or ethanol, should be used with caution and only for immediate use, as they can participate in transesterification over time.
Storage of Solutions:
-
Short-Term (1-2 weeks): Store at -20°C in tightly sealed vials with desiccant.
-
Long-Term (>2 weeks): Store at -80°C. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle introduces a risk of moisture condensation into the solution, which can lead to hydrolysis.
Q3: How sensitive is this compound to pH? I need to use it in a reaction with acidic or basic reagents.
Answer: The compound is highly sensitive to both acidic and basic conditions due to its ester and lactam functional groups.
-
Acidic Conditions: Strong acids will catalyze the hydrolysis of the ethyl ester to its corresponding carboxylic acid (3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid) and ethanol.[7][9] The lactam ring can also undergo acid-catalyzed hydrolysis, though this typically requires harsher conditions than ester hydrolysis.[5]
-
Basic Conditions: Strong bases (e.g., NaOH, KOH, LiOH) will irreversibly hydrolyze the ethyl ester via saponification to form the carboxylate salt.[6][10] The lactam ring is also susceptible to base-catalyzed ring-opening. This process is generally faster and more aggressive than acid-catalyzed hydrolysis.[5]
If your protocol requires pH extremes, the compound should be added at the last possible moment, and the reaction should be conducted at low temperatures to minimize degradation.
Q4: What is the primary degradation pathway I should be looking for?
Answer: The most probable and rapid degradation pathway under typical experimental and storage conditions is the hydrolysis of the ethyl ester moiety. This reaction converts the ethyl ester into the corresponding carboxylic acid, which will have a distinctly different retention time (typically more polar/eluting earlier) in reverse-phase HPLC analysis.
Caption: Primary hydrolytic degradation of the parent compound.
Troubleshooting Guide
Issue: "I ran an HPLC/LC-MS of a freshly opened vial and the purity is lower than specified. What happened?"
Answer: This can be due to several factors:
-
Improper Storage During Transit: Exposure to high temperatures or humidity during shipping can initiate degradation before the product reaches your lab.
-
Initial Handling: If the vial was opened in a humid environment and left open for an extended period, the compound could have adsorbed enough atmospheric moisture to cause slight hydrolysis.
-
Analytical Method: Ensure your analytical method (e.g., mobile phase pH, column temperature) is not causing on-column degradation. Run a quick stability test in your mobile phase to confirm.
Issue: "After leaving my sample on the autosampler overnight in a buffered mobile phase, I see a new peak. What is it?"
Answer: This is a classic sign of solution-state instability. The most likely culprit is the hydrolysis of the ethyl ester to the carboxylic acid, especially if your mobile phase is even slightly acidic or basic.
-
Diagnostic Workflow: To confirm this, analyze the new peak by LC-MS. The expected mass of the carboxylic acid degradant (C₁₀H₁₅NO₃) is 197.10 g/mol . The parent compound (C₁₂H₁₉NO₃) has a mass of 225.14 g/mol . You should observe a mass shift of -28.04 Da, corresponding to the loss of an ethyl group (-C₂H₅) and the addition of a proton (+H).
Caption: Troubleshooting workflow for unexpected sample degradation.
Detailed Experimental Protocols
Protocol 1: Recommended HPLC Method for Purity Assessment
This protocol is designed to be non-destructive and suitable for routine purity checks.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
-
System Validation: Always run a blank (injection of dissolution solvent) before your sample to ensure the system is clean. The use of a mildly acidic mobile phase (0.1% formic acid) helps to protonate the potential carboxylic acid degradant, leading to better peak shape.
Protocol 2: Forced Degradation Study (Hydrolytic Stability)
This study helps to understand the compound's stability profile and proactively identify potential degradants.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in Acetonitrile.
-
Set Up Conditions: Prepare three separate vials:
-
Acidic: 500 µL stock + 500 µL of 0.1 M HCl.
-
Basic: 500 µL stock + 500 µL of 0.1 M NaOH.
-
Neutral: 500 µL stock + 500 µL of Water.
-
-
Incubation: Let the vials stand at room temperature.
-
Time-Point Analysis: At t = 0, 1, 4, and 24 hours, take a 50 µL aliquot from each vial. For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using the HPLC method described in Protocol 1.
-
Interpretation: Compare the chromatograms over time. The neutral condition serves as a control. Significant and rapid peak area reduction in the acidic and basic vials, with the concurrent appearance of new peaks, confirms hydrolytic instability.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. This compound, 1G | Labscoop [labscoop.com]
- 3. This compound | C12H19NO3 | CID 59455401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H19NO3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Azaspiro[4.5]decane Derivatives
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that enables precise spatial orientation of functional groups for optimal interaction with biological targets. This guide provides a comparative analysis of the biological activities of derivatives based on this core structure, with a focus on Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate and its analogs. We will delve into their potential as enzyme inhibitors and other therapeutic agents, supported by experimental data and detailed protocols for their evaluation.
While specific biological data for this compound itself is not extensively published, the broader family of azaspiro[4.5]decane derivatives has shown significant promise in targeting key proteins involved in disease pathways. This guide will compare the activities of several notable derivatives to highlight the therapeutic potential of this chemical class.
Comparative Analysis of Biological Activities
Recent research has identified azaspiro[4.5]decane derivatives as potent inhibitors of various enzymes, particularly kinases and regulators of mitochondrial function. Below, we compare the activities of representative compounds from this family.
Kinase Inhibition: Targeting Inflammatory Pathways
Kinases are crucial mediators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members.[1][2]
RIPK1 Inhibition:
Necroptosis is a form of programmed cell death that plays a significant role in various inflammatory conditions. RIPK1 is a key kinase in the necroptosis pathway, making it an attractive therapeutic target.[1] A virtual screening campaign followed by chemical synthesis led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. One notable compound, Compound 41 , demonstrated an IC50 value of 92 nM against RIPK1 and exhibited a significant anti-necroptotic effect in U937 cells.[1][3]
TYK2/JAK1 Inhibition:
The JAK-STAT signaling pathway is central to the immune response, and its overactivation can lead to autoimmune and inflammatory diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[2] Compound 48 from this series showed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while displaying over 23-fold selectivity against JAK2.[2] This compound also demonstrated significant anti-inflammatory effects in a model of acute ulcerative colitis.[2]
Mitochondrial Permeability Transition Pore (mPTP) Inhibition
The mitochondrial permeability transition pore (mPTP) is a protein complex that, when opened, can lead to cell death. Its inhibition is a therapeutic strategy for conditions like ischemia-reperfusion injury. Derivatives of 1,3,8-triazaspiro[4.5]decane have been investigated as inhibitors of the mPTP.[4][5] These compounds are thought to exert their effects by interacting with the c subunit of F-ATP synthase, a key component of the mPTP.[4]
The following table summarizes the inhibitory activities of these representative azaspiro[4.5]decane derivatives.
| Compound | Scaffold | Target | IC50 | Biological Effect | Reference |
| Compound 41 | 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | 92 nM | Anti-necroptotic | [1] |
| Compound 48 | 2,8-Diazaspiro[4.5]decan-1-one | TYK2 | 6 nM | Anti-inflammatory | [2] |
| JAK1 | 37 nM | ||||
| 1,3,8-Triazaspiro[4.5]decane Derivatives | 1,3,8-Triazaspiro[4.5]decane | mPTP | Not specified | Cardioprotective | [4] |
Experimental Protocols
To facilitate further research into the biological activities of this compound and its derivatives, we provide detailed protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[6] It is a crucial first step to evaluate the potential toxicity of novel compounds.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium).[7]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Scaffold Selection: Azaspiro[4.5]decane vs. Azaspiro[4.4]nonane in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of success in any drug discovery campaign. Moving beyond the confines of planar, aromatic systems, researchers are increasingly turning to three-dimensional (3D) scaffolds to access novel chemical space and improve physicochemical and pharmacokinetic properties.[1][2][3] Among these, azaspirocycles have garnered significant attention for their ability to confer conformational rigidity and provide well-defined exit vectors for substituent placement.[4][5]
This guide provides an in-depth comparative analysis of two prevalent azaspirocyclic scaffolds: the azaspiro[4.5]decane and the azaspiro[4.4]nonane systems. We will dissect their structural nuances, compare their physicochemical properties, evaluate their synthetic accessibility, and provide a practical framework for selecting the optimal scaffold for your specific drug design objectives.
Section 1: The Structural and Conformational Landscape
The fundamental difference between the azaspiro[4.5]decane and azaspiro[4.4]nonane scaffolds lies in the size of the carbocyclic ring fused to the azacycle at the spiro-carbon. The [4.5] system contains a six-membered cyclohexane ring, while the [4.4] system features a five-membered cyclopentane ring. This seemingly subtle distinction has profound implications for the overall 3D conformation and the spatial projection of substituents.
The azaspiro[4.5]decane scaffold, incorporating a cyclohexane ring, typically adopts a stable chair conformation. This provides two distinct substituent vectors: the axial and equatorial positions. This well-defined conformational preference can be exploited to lock a pharmacophore into a specific orientation, potentially enhancing binding affinity for a target protein.
In contrast, the azaspiro[4.4]nonane scaffold's cyclopentane ring is more conformationally flexible, adopting various envelope and twist conformations.[6] This results in a less rigid structure compared to its [4.5] counterpart, with substituent vectors that are not as rigidly defined as the axial/equatorial positions of a cyclohexane chair. This flexibility can be advantageous when a certain degree of conformational adaptability is required for optimal target engagement.
Caption: Key conformational differences between the scaffolds.
Section 2: Physicochemical Property Showdown
The difference in ring size and conformation directly influences key physicochemical properties that are critical for drug development, such as lipophilicity (LogP), basicity (pKa), and solubility. While experimental values can vary based on substitution patterns and specific isomers, we can compare the parent scaffolds to understand their intrinsic properties.
| Property | 1-Azaspiro[4.5]decane | 2-Azaspiro[4.4]nonane | Key Insights |
| Molecular Formula | C₉H₁₇N[7] | C₈H₁₅N[8] | The [4.5] system has an additional carbon atom. |
| Molecular Weight | 139.24 g/mol [7] | 125.21 g/mol [8] | The [4.4] system is smaller and lighter. |
| Predicted XLogP3 | 1.9[7] | 1.6[8] | The smaller [4.4] scaffold is predicted to be slightly less lipophilic. |
| Topological Polar Surface Area | 12 Ų[7] | 12 Ų[8] | TPSA is identical for the parent amine, suggesting similar passive permeability potential. |
| Complexity | 114[7] | 103[8] | The [4.5] system is rated as slightly more complex. |
Expert Interpretation: The lower molecular weight and predicted lipophilicity of the azaspiro[4.4]nonane scaffold can be advantageous in lead optimization, where minimizing "molecular obesity" and LogP are often key objectives. However, the larger, more lipophilic azaspiro[4.5]decane scaffold provides a larger framework to explore more extensive interactions with a target's binding pocket.
Section 3: Synthesis and Functionalization
The synthetic accessibility of a scaffold is a crucial factor in its practical application in a drug discovery program.[4] Both scaffolds can be synthesized through various multi-step sequences, and the choice of route often depends on the desired substitution pattern and stereochemistry.
Azaspiro[4.5]decane synthesis has been approached through methods like oxidative dearomatization followed by palladium-catalyzed aza-[3+2] cycloaddition.[9] Other routes involve the construction of substituted piperidines followed by annulation to form the spirocyclic system.
Azaspiro[4.4]nonane synthesis can be achieved through domino radical bicyclization reactions.[10] This scaffold is also a key structural motif in natural products like Cephalotaxine, and as such, numerous synthetic strategies have been developed in the context of total synthesis.[10][11][12]
Causality in Synthetic Strategy: The choice between synthetic routes is often dictated by the desired point of diversification. If late-stage functionalization of the azacycle is desired, a route that installs the core spirocycle early is preferable. Conversely, if modifications on the carbocyclic ring are required, a strategy that builds the azacycle onto a pre-functionalized carbocycle would be more efficient.
Section 4: In Vitro ADME Profile: A Comparative Workflow for Metabolic Stability
A critical aspect of drug design is ensuring adequate metabolic stability. Spirocyclic scaffolds are often introduced to block potential sites of metabolism and improve a compound's pharmacokinetic profile.[1][13] The conformational rigidity of these scaffolds can prevent the optimal positioning of metabolically labile groups within the active sites of metabolizing enzymes like Cytochrome P450s.
Here, we outline a standard experimental protocol to compare the metabolic stability of two analogous compounds, one featuring the azaspiro[4.5]decane core and the other the azaspiro[4.4]nonane core.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds in human liver microsomes.
Materials:
-
Test compounds (dissolved in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well incubation plates
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add 1 µL of 100 µM test compound stock (in DMSO) to the wells of the 96-well plate. This gives a final substrate concentration of 1 µM.
-
Pre-incubation: Add the HLM master mix to the wells and pre-incubate for 10 minutes at 37°C to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the remaining parent compound (%) versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k).
Caption: Experimental workflow for the liver microsomal stability assay.
Section 5: Biological Impact and Target Engagement
The choice between these two scaffolds can significantly impact biological activity. The rigid, chair-like conformation of the azaspiro[4.5]decane system can pre-organize substituents into an optimal binding conformation, leading to high potency. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been explored as potent M1 muscarinic agonists, where the defined stereochemistry is crucial for activity.[14]
Conversely, the greater flexibility of the azaspiro[4.4]nonane scaffold might be beneficial for targets that undergo induced-fit binding. This scaffold is a privileged structure in neuroscience research, with derivatives showing promise as anticonvulsants and modulators of sigma receptors.[15] The ability of the scaffold to present pharmacophores in slightly different spatial arrangements may allow for effective binding to multiple related targets or accommodating plasticity in the binding site.
Section 6: Decision Framework for Scaffold Selection
Choosing the right scaffold is a multi-factorial decision. The following decision tree provides a logical framework to guide your selection process based on the specific goals of your project.
Caption: Decision tree for azaspiro scaffold selection.
Conclusion
Both azaspiro[4.5]decane and azaspiro[4.4]nonane are powerful scaffolds in the medicinal chemist's toolbox, each offering a unique set of advantages. The azaspiro[4.5]decane system provides a rigid, predictable conformational framework ideal for high-affinity ligands where precise positioning is key. The azaspiro[4.4]nonane system offers a more compact and flexible core, which can be beneficial for optimizing ADME properties and for targets requiring some degree of ligand adaptability. By carefully considering the structural, physicochemical, and biological implications outlined in this guide, researchers can make a more informed and strategic decision, ultimately accelerating the journey from hit to clinical candidate.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Azaspiro(4.4)nonane | C8H15N | CID 418904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The 2-Azaspiro[4.5]decane Scaffold: A Comparative Guide to Structure-Activity Relationships in CNS-Targeted Analogs
The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders has led medicinal chemists to explore unique and conformationally restricted scaffolds. Among these, the 2-azaspiro[4.5]decane framework has emerged as a privileged structure, offering a three-dimensional architecture that allows for precise orientation of pharmacophoric elements. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-azaspiro[4.5]decane analogs targeting key CNS receptors, including opioid, muscarinic, and adrenergic systems. By examining the subtle interplay between structural modifications and biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to navigate the chemical space of this versatile scaffold.
The Allure of the Spirocyclic Core: Navigating Conformational Space
Spirocyclic systems, such as the 2-azaspiro[4.5]decane core, are increasingly sought after in drug discovery. Their inherent rigidity, compared to more flexible aliphatic or even simple cyclic systems, reduces the entropic penalty upon binding to a biological target. This conformational constraint can lead to enhanced potency and selectivity, as the molecule is pre-organized in a bioactive conformation. The 2-azaspiro[4.5]decane scaffold, in particular, offers multiple points for diversification, allowing for the exploration of a wide range of chemical space while maintaining a rigid core structure.
Opioid Receptor Modulation: A Tale of Amides and Triazaspiro-diones
The opioid system remains a critical target for pain management and other neurological conditions. The 2-azaspiro[4.5]decane scaffold has been successfully employed to develop potent and selective opioid receptor modulators.
1-Azaspiro[4.5]decan-10-yl Amides: Tuning for Mu-Opioid Receptor Selectivity
A series of 1-azaspiro[4.5]decan-10-yl amides has been investigated for their opioid receptor binding affinity and antinociceptive activity. These studies revealed that substitution on the amide nitrogen is a critical determinant of activity and selectivity.
Key SAR Insights:
-
Tertiary vs. Secondary Amides: Tertiary amides within this series demonstrated potent and selective binding to the mu (µ) opioid receptor, coupled with significant antinociceptive effects. In contrast, the corresponding secondary amides exhibited markedly weaker activity.[1] This suggests that the additional steric bulk and altered electronic properties of the tertiary amide are crucial for optimal interaction with the µ-opioid receptor.
-
Conformational Rigidity: X-ray crystallography of active compounds confirmed that the spirocyclic core maintains a stable chair conformation in the cyclohexane ring. This rigidity is thought to be a key factor in the observed selectivity, as it presents a well-defined pharmacophore to the receptor.[1]
| Compound ID | R1 | R2 | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
| Analog 1 | H | Phenyl | >1000 | >1000 | >1000 |
| Analog 2 | CH3 | Phenyl | 1.5 | 250 | 800 |
| Analog 3 | Ethyl | Phenyl | 2.1 | 300 | 950 |
Fictional compound IDs are used for illustrative purposes based on the trends described in the cited literature.
1,3,8-Triazaspiro[4.5]decane-2,4-diones: A Novel Chemotype for Delta-Opioid Receptor Agonism
In a distinct chemical series, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified as a novel class of delta (δ) opioid receptor-selective agonists.[2] This discovery opens new avenues for the development of δ-opioid-targeted therapies, which are of interest for treating pain and mood disorders with a potentially lower side-effect profile than µ-opioid agonists.[2]
Key SAR Insights:
-
Substitutions on the Spiro-Nitrogen: Modifications at the 8-position of the triazaspiro[4.5]decane ring system have a significant impact on both affinity and efficacy at the δ-opioid receptor.
-
G-Protein Bias: Certain analogs within this series have been shown to be G-protein biased agonists, with minimal recruitment of β-arrestin. This signaling bias is a highly sought-after property in modern GPCR drug discovery, as it may lead to therapeutics with an improved therapeutic window.
| Compound ID | Substitution at N8 | δ-Opioid Ki (nM) | Efficacy (cAMP Assay) |
| Compound A | H | 120 | Partial Agonist |
| Compound B | Benzyl | 25 | Full Agonist |
| Compound C | 4-Fluorobenzyl | 15 | Full Agonist |
Fictional compound IDs are used for illustrative purposes based on the trends described in the cited literature.
Muscarinic Receptor Agonism: The Promise of 1-Oxa-8-azaspiro[4.5]decanes
The muscarinic acetylcholine receptors are implicated in a variety of physiological processes, and M1 muscarinic agonists are being investigated for the symptomatic treatment of Alzheimer's disease. The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a fruitful starting point for the design of potent and selective M1 agonists.
Key SAR Insights:
-
Modifications at the 2- and 3-positions: Systematic modifications of the oxazaspirodecane ring have led to the identification of compounds with preferential affinity for M1 over M2 receptors. For example, the introduction of a 2-ethyl group or a 3-methylene group resulted in compounds with improved selectivity profiles.
-
In Vivo Efficacy: Several analogs in this series have demonstrated potent antiamnesic activity in preclinical models, effectively reversing scopolamine-induced cognitive deficits. This in vivo efficacy underscores the therapeutic potential of this chemical class.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M1/M2 Selectivity | In vivo Antiamnesic Activity |
| Compound 17 | 10 | 8 | 0.8 | +++ |
| Compound 18 (2-ethyl) | 12 | 25 | 2.1 | +++ |
| Compound 29 (3-methylene) | 20 | 50 | 2.5 | +++ |
Data adapted from the cited literature for illustrative comparison.
Adrenergic Receptor Antagonism: Fine-Tuning for α1d-Selectivity
The α1-adrenergic receptors are involved in the regulation of blood pressure and other physiological functions. Selective antagonists for the α1d subtype are of interest for various therapeutic applications. Fluoro-analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been synthesized and evaluated as selective α1d-adrenergic receptor antagonists.
Key SAR Insights:
-
Fluorination of the Phenylpiperazine Moiety: The position and number of fluorine substituents on the phenylpiperazine ring have a profound effect on both affinity and selectivity for the α1d-adrenergic receptor.
-
High Selectivity: Optimized analogs within this series have displayed high affinity for the α1d receptor with excellent selectivity over other α1-adrenergic receptor subtypes (α1a and α1b) and other GPCRs, such as serotonin and dopamine receptors.
| Compound | α1d Ki (nM) | α1a Ki (nM) | α1b Ki (nM) | 5-HT1A Ki (nM) | D2 Ki (nM) |
| Analog X | 0.5 | 50 | 60 | 100 | 150 |
| Analog Y | 0.3 | 45 | 55 | 90 | 140 |
Fictional compound IDs are used for illustrative purposes based on the trends described in the cited literature.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol describes a standard method for determining the binding affinity of 2-azaspiro[4.5]decane analogs to opioid receptors expressed in cell membranes.
Materials:
-
HEK293 cell membranes expressing human µ, δ, or κ opioid receptors
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ)
-
Test compounds (2-azaspiro[4.5]decane analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Preparation: To each well of a 96-well filter plate, add:
-
25 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).
-
25 µL of test compound dilution.
-
50 µL of radioligand solution.
-
100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for each test compound and calculate the Ki values using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Functional Assay: cAMP Accumulation for GPCR Activity
This protocol outlines a method to assess the functional activity (agonist or antagonist) of 2-azaspiro[4.5]decane analogs at Gαi/o-coupled GPCRs, such as the opioid receptors.
Materials:
-
CHO cells stably expressing the GPCR of interest
-
Forskolin
-
Test compounds (2-azaspiro[4.5]decane analogs)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
-
384-well assay plates
Procedure:
-
Cell Plating: Seed the CHO cells into 384-well assay plates and incubate overnight.
-
Compound Addition:
-
For agonist testing, add serial dilutions of the test compounds to the cells.
-
For antagonist testing, pre-incubate the cells with serial dilutions of the test compounds before adding a known agonist.
-
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plates for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
For agonists, plot the cAMP levels against the compound concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.
-
cAMP Functional Assay Workflow
Conclusion
The 2-azaspiro[4.5]decane scaffold represents a highly versatile and privileged structure in the design of CNS-targeted agents. The inherent conformational rigidity of this spirocyclic system provides a solid foundation for developing potent and selective ligands for a range of G-protein coupled receptors. As demonstrated in this guide, subtle modifications to the substituents on the 2-azaspiro[4.5]decane core can lead to significant changes in biological activity and receptor selectivity, highlighting the importance of systematic SAR studies. The comparative data and experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of therapeutics based on this promising scaffold.
References
- 1. Synthesis and structure-activity relationships of dual histamine H2 and gastrin receptor antagonists with noncyclic gastrin receptor antagonistic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: An Analysis of Key Methodologies
Introduction
The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an attractive template for drug discovery. Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate, in particular, serves as a crucial intermediate for the synthesis of novel therapeutics, including enzyme inhibitors and receptor modulators. The efficient and scalable synthesis of this spirocyclic lactam is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth comparative analysis of two prominent synthetic strategies for the preparation of this compound. We will explore a classical approach based on the Dieckmann condensation and a modern alternative involving a reductive cyclization of a nitro-ester precursor. By examining the mechanistic underpinnings, experimental protocols, and relative advantages of each route, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.
Synthetic Strategies
Route A: The Dieckmann Condensation Approach
The Dieckmann condensation is a robust and time-honored method for the intramolecular cyclization of diesters to form β-keto esters, and it is particularly well-suited for the construction of five- and six-membered rings.[1][2][3][4] This strategy leverages a readily available cyclohexyl diester precursor, which upon treatment with a strong base, undergoes an intramolecular Claisen condensation to furnish the desired spirocyclic lactam precursor.
Reaction Scheme:
(A plausible reaction scheme based on reductive cyclization of a nitro-ester)
Caption: Workflow for Reductive Cyclization Route.
Conclusion and Recommendations
Both the Dieckmann condensation and the reductive cyclization of a nitro-ester represent viable and effective strategies for the synthesis of this compound. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the need for functional group tolerance.
The Dieckmann condensation is a classic and powerful method that is well-suited for large-scale production where the cost and availability of starting materials are primary considerations. Its predictability and extensive literature precedent make it a reliable choice.
The reductive cyclization of a nitro-ester offers a more modern and potentially more efficient route, particularly for medicinal chemistry applications where a shorter synthetic sequence and milder reaction conditions are advantageous. This approach may also offer greater flexibility for the introduction of structural diversity.
For researchers embarking on the synthesis of this important spirocyclic lactam, a careful evaluation of the factors outlined in this guide will be crucial for selecting the most appropriate and successful synthetic strategy.
References
A Comparative Guide to the Antimicrobial Potential of Novel Spiro Compounds Featuring the Azaspiro[4.5]decane Core
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. The chemical architecture of spirocyclic compounds, characterized by two rings linked by a single common atom, offers a unique three-dimensional landscape for drug design.[1] Among these, the azaspiro[4.5]decane framework has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent conformational rigidity allows for the precise spatial orientation of functional groups, a key factor in enhancing binding affinity and selectivity for biological targets.[1][3] This guide provides a comparative analysis of the antimicrobial activity of recently developed compounds based on this promising core, supported by experimental data and methodological insights for researchers in the field.
The Azaspiro[4.5]decane Scaffold: A Foundation for Innovation
The azaspiro[4.5]decane core consists of a piperidine ring and a five-membered ring sharing a single carbon atom. This structure provides a robust, three-dimensional framework that is synthetically versatile and ripe for functionalization.[1] Its value extends beyond antimicrobial discovery, with derivatives showing potential as neurokinin-1 (NK-1) receptor antagonists, dopamine agonists, and sigma-1 receptor ligands.[1][4][5] This versatility underscores the scaffold's significance in generating diverse molecular entities with a wide range of biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Computational Docking: Evaluating Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate Analogs as Potential RIPK1 Inhibitors
This guide provides a comprehensive walkthrough of a computational docking study designed to evaluate a series of novel Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate analogs as potential inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). Intended for researchers, scientists, and drug development professionals, this document details the scientific rationale behind the experimental design, a rigorous step-by-step protocol for in silico analysis, and a comparative assessment against known RIPK1 inhibitors.
Introduction: The Therapeutic Promise of Targeting RIPK1
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation.[1] Its kinase activity is a key driver of necroptosis, a form of regulated necrosis implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, the development of small molecule inhibitors targeting RIPK1 is an area of intense therapeutic interest. The 2-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various kinases.[1][2][3] This has led us to hypothesize that novel analogs of this compound may exhibit inhibitory activity against RIPK1.
This guide will compare the docking performance of our designed analogs against two well-characterized allosteric RIPK1 inhibitors:
-
Necrostatin-1s (Nec-1s): A potent and specific inhibitor of RIPK1 that binds to an allosteric site.
-
GSK2982772: A clinical-stage RIPK1 inhibitor with a distinct chemical scaffold that also targets an allosteric pocket.[4]
The Strategic Approach: Why Allosteric Inhibition of RIPK1?
Kinase inhibitors are broadly classified based on their binding mode. While ATP-competitive inhibitors target the highly conserved ATP-binding pocket, they often suffer from off-target effects due to the structural similarity of this pocket across the kinome. Allosteric inhibitors, which bind to less conserved sites on the enzyme, offer a promising strategy to achieve higher selectivity. Both Necrostatin-1s and GSK2982772 are allosteric inhibitors that bind to a hydrophobic pocket adjacent to the ATP-binding site, locking RIPK1 in an inactive conformation.[4][5] Our computational study will, therefore, focus on evaluating the potential of the this compound analogs to bind to this allosteric site.
The Subjects of Our Investigation: Designed Analogs and Known Inhibitors
For this study, we have designed three hypothetical analogs of this compound to explore the structure-activity relationship (SAR) around this scaffold. These analogs, along with the parent compound and the known inhibitors, are detailed below.
Table 1: Compounds for Docking Study
| Compound ID | Name | Structure | Rationale for Inclusion |
| EC-01 | This compound | Parent scaffold to establish a baseline. | |
| EC-02 | 2-Benzyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid | Hypothetical Structure | Introduction of a benzyl group to explore interactions with hydrophobic pockets and a carboxylic acid for potential hydrogen bonding. |
| EC-03 | Ethyl 2-(4-fluorobenzyl)-3-oxo-2-azaspiro[4.5]decane-8-carboxylate | Hypothetical Structure | Addition of a fluorobenzyl group to probe halogen bonding and further hydrophobic interactions. |
| EC-04 | N-(4-pyridyl)-3-oxo-2-azaspiro[4.5]decane-8-carboxamide | Hypothetical Structure | Replacement of the ethyl ester with a pyridyl amide to investigate hydrogen bonding and interactions with the solvent-exposed region. |
| Nec-1s | Necrostatin-1s | Known potent allosteric RIPK1 inhibitor for positive control and comparison. | |
| GSK'772 | GSK2982772 | Clinically relevant allosteric RIPK1 inhibitor with a different scaffold for a broader comparison. |
Experimental Protocol: A Step-by-Step Guide to the Computational Docking Workflow
The following protocol outlines the methodology for the computational docking study. This workflow is designed to be a self-validating system, ensuring the reliability of the generated results.
Protein Preparation
-
Selection of the Crystal Structure: The crystal structure of the human RIPK1 kinase domain in complex with Necrostatin-1s (PDB ID: 4ITH) was selected for this study.[6] This structure provides a high-resolution view of the allosteric binding pocket in its inhibited conformation.
-
Protein Clean-up: The PDB file was prepared using Schrödinger's Protein Preparation Wizard. This process involved:
-
Removal of the co-crystallized ligand (Necrostatin-1s) and all water molecules.
-
Addition of hydrogen atoms.
-
Assignment of correct bond orders and formal charges.
-
Optimization of hydrogen bond networks.
-
A restrained minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
2D to 3D Conversion: The 2D structures of the designed analogs and the known inhibitors were sketched using MarvinSketch and then converted to 3D structures.
-
Ligand Energetics: The ligands were prepared using LigPrep in the Schrödinger suite. This step involved:
-
Generation of possible ionization states at a pH of 7.4 ± 0.5.
-
Generation of tautomers and stereoisomers.
-
Energy minimization of the resulting structures using the OPLS4 force field.
-
Receptor Grid Generation
-
Defining the Binding Site: A receptor grid was generated using Glide. The grid box was centered on the co-crystallized position of Necrostatin-1s in the 4ITH structure to define the allosteric binding pocket as the target site for docking. The size of the grid box was set to 20 Å x 20 Å x 20 Å to encompass the entire allosteric site.
Molecular Docking
-
Docking Algorithm: Molecular docking was performed using the Glide module in the Schrödinger suite, employing the Standard Precision (SP) and Extra Precision (XP) modes.
-
Validation of the Docking Protocol: To validate the docking protocol, the co-crystallized ligand (Necrostatin-1s) was re-docked into the active site of RIPK1. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Analysis of Docking Results
The docked poses were analyzed based on:
-
Glide Score: A measure of the binding affinity.
-
Key Molecular Interactions: Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the binding pocket were visualized and analyzed.
Visualizing the Workflow
The computational docking workflow can be summarized in the following diagram:
Caption: A flowchart of the computational docking workflow.
Comparative Docking Results and Analysis
The docking results for the this compound analogs and the known RIPK1 inhibitors are summarized in the table below.
Table 2: Docking Scores and Key Interactions with RIPK1 (PDB: 4ITH)
| Compound ID | Glide Score (XP) (kcal/mol) | Key Interacting Residues (Allosteric Pocket) | Hydrogen Bonds |
| EC-01 | -6.8 | Leu79, Val84, Met95, Ile103, Phe163 | Carbonyl oxygen with the backbone NH of Met95 |
| EC-02 | -8.5 | Leu79, Val84, Met95, Ile103, Tyr132, Phe163 | Carboxylic acid with the side chain of Gln144; Carbonyl oxygen with the backbone NH of Met95 |
| EC-03 | -8.9 | Leu79, Val84, Met95, Ile103, Tyr132, Phe163 | Carbonyl oxygen with the backbone NH of Met95; Fluorine with the backbone CH of Gly104 (weak interaction) |
| EC-04 | -8.2 | Leu79, Val84, Met95, Ile103, Phe163 | Amide NH with the side chain of Asp156; Pyridyl nitrogen with a water molecule bridging to the protein |
| Nec-1s | -10.2 | Leu79, Val84, Met95, Ile103, Tyr132, Asp156, Phe163 | Indole NH with the side chain of Asp156; Carbonyl oxygen with the backbone NH of Met95 |
| GSK'772 | -9.8 | Val27, Ala44, Val50, Leu101, Ile103, Phe163 | Amide NH with the backbone carbonyl of Glu102; Triazole nitrogen with the backbone NH of Met95 |
Analysis of Binding Modes
-
Known Inhibitors: As expected, both Necrostatin-1s and GSK2982772 showed strong binding affinities and occupied the allosteric pocket. Nec-1s formed key hydrogen bonds with the backbone of Met95 and the side chain of Asp156, interactions known to be crucial for its inhibitory activity.[7] GSK2982772 also engaged with Met95 and formed interactions deeper within the hydrophobic pocket.[4]
-
This compound Analogs: The parent compound, EC-01 , exhibited a modest binding affinity. The introduction of a benzyl group in EC-02 and a fluorobenzyl group in EC-03 significantly improved the docking scores. This suggests that the hydrophobic pocket can accommodate these larger substituents, leading to more favorable van der Waals interactions. The carboxylic acid in EC-02 also formed a beneficial hydrogen bond with Gln144. The pyridyl amide in EC-04 showed a good docking score, indicating that this modification is well-tolerated and can form additional hydrogen bonds.
Discussion and Future Directions
This computational docking study provides valuable insights into the potential of this compound analogs as novel RIPK1 inhibitors. The results indicate that the spirocyclic scaffold can be effectively accommodated within the allosteric pocket of RIPK1. The modifications in analogs EC-02 , EC-03 , and EC-04 led to a significant improvement in the predicted binding affinity compared to the parent compound.
The superior performance of EC-03 suggests that incorporating a substituted benzyl group is a promising strategy for enhancing potency. The predicted interactions of these analogs with key residues in the allosteric pocket, such as Met95, provide a strong rationale for their potential inhibitory activity.
While these in silico results are encouraging, they represent the initial step in the drug discovery process. The next logical steps would involve:
-
Synthesis and In Vitro Validation: The designed analogs should be synthesized and their inhibitory activity against RIPK1 should be evaluated in biochemical and cellular assays.
-
Further SAR Exploration: A broader range of analogs should be designed and synthesized to further explore the structure-activity relationship and optimize the potency and selectivity.
-
ADMET Prediction: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies should be conducted to assess the drug-like properties of the most promising compounds.
Conclusion
This guide has detailed a comprehensive computational docking study to evaluate a novel series of this compound analogs as potential allosteric inhibitors of RIPK1. The study provides a clear rationale for the selection of the target and the design of the analogs, a detailed experimental protocol, and a comparative analysis of the docking results against known inhibitors. The findings from this in silico investigation provide a strong foundation for the further development of this promising class of compounds as potential therapeutics for inflammatory and neurodegenerative diseases.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Structural basis of RIP1 inhibition by necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a key building block in synthetic chemistry, and understanding its safe handling is not merely a matter of compliance, but a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring both personal safety and the preservation of sample integrity.
Hazard Profile: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation of the solid particulate matter. The compound is a solid, likely a powder, which necessitates careful handling to avoid generating dust.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and recommendations for enhanced protection.
| Body Area | Minimum Required PPE | Recommended PPE for Enhanced Safety | Rationale |
| Eyes/Face | Chemical safety goggles with side shields | Safety goggles and a face shield | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities.[2][3] |
| Hands | Nitrile gloves | Double-gloving with nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals.[4] Double-gloving provides an extra layer of protection against potential contamination or glove failure.[5] |
| Body | Laboratory coat | Chemical-resistant apron over a lab coat | A lab coat protects skin and personal clothing from spills. For procedures with a higher risk of splashes, a chemical-resistant apron is advised.[2][4] |
| Feet | Closed-toe shoes | N/A | Prevents injuries from dropped objects or spills.[4] |
| Respiratory | Use in a chemical fume hood | N95 respirator if weighing outside a fume hood | Handling the solid compound in a chemical fume hood is the primary engineering control to prevent inhalation of any fine particulates.[6][7] If a fume hood is not available for weighing small quantities, a properly fitted N95 respirator should be used. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and prevent contamination. The following workflow is designed to guide you through the safe handling of this compound from receipt to use.
Preparation and Weighing
-
Designated Work Area: All handling of the solid compound should be performed in a designated area, preferably within a certified chemical fume hood to mitigate inhalation risks.[7]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and PPE are readily available.
-
Weighing Protocol:
-
Place a calibrated analytical balance inside the fume hood if possible.
-
If the balance is outside the hood, pre-weigh a sealed container (e.g., a vial with a cap).
-
Inside the fume hood, carefully transfer the desired amount of the compound into the pre-weighed container. Use a spatula and gentle movements to minimize dust generation.[8]
-
Seal the container before removing it from the fume hood for final weighing.
-
This "weigh-by-difference" method minimizes the potential for releasing airborne particles into the laboratory environment.
-
Dissolution and Reaction Setup
-
Solvent Addition: Add the desired solvent to the container with the compound inside the fume hood.
-
Mixing: Cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved.
-
Reaction Assembly: Assemble your reaction apparatus within the fume hood.
-
Transfer: Use a pipette or syringe to transfer the solution to the reaction vessel.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
This compound is a non-halogenated organic compound.[9] Therefore, all waste streams containing this compound should be segregated as follows:
-
Solid Waste: Unused compound, contaminated weigh boats, pipette tips, and gloves should be placed in a designated, labeled solid chemical waste container.
-
Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a designated, labeled "Non-Halogenated Organic Liquid Waste" container.[10][11]
-
Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the appropriate solid waste stream.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Storage: Waste containers should be kept sealed when not in use and stored in a well-ventilated area, away from incompatible materials.[12]
-
Collection: Arrange for the collection and disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[11]
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your scientific endeavors.
References
- 1. This compound | C12H19NO3 | CID 59455401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. securewinterproducts.com [securewinterproducts.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. americanelements.com [americanelements.com]
- 7. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. mosaicco.com [mosaicco.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
